Methyl 2-bromo-1-cyclohexenecarboxylate
Description
The exact mass of the compound this compound is 217.99424 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromocyclohexene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNIFAADXLTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 2-Bromo-1-cyclohexenecarboxylate: Chemical Identifiers, Structural Mechanics, and Synthetic Applications
Executive Summary
In modern drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, conformationally restricted scaffolds are highly sought after to improve target binding affinity and metabolic stability. Methyl 2-bromo-1-cyclohexenecarboxylate is a premier bifunctional building block that provides a rigid cyclohexene core equipped with two highly orthogonal reactive sites: a vinyl bromide and an
Chemical Identity & Database Architecture
For drug development professionals, precise chemical identification is the bedrock of intellectual property (IP) tracking, procurement, and database querying. The accurate mapping of SMILES and InChI strings ensures that computational chemistry models correctly interpret the spatial and electronic parameters of the molecule.
Below is the consolidated structural and identifier data for this compound, verified against primary chemical databases .
Table 1: Core Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| IUPAC Name | methyl 2-bromocyclohex-1-ene-1-carboxylate |
| CAS Registry Number | 72422-64-1 |
| Molecular Formula | C8H11BrO2 |
| SMILES | COC(=O)C1=C(Br)CCCC1 |
| InChI | InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 |
| InChIKey | AJGNIFAADXLTAP-UHFFFAOYSA-N |
| PubChem CID | 12859717 |
Table 2: Computed Physicochemical Properties & API Relevance
| Property | Value | Causality / Relevance to API Design |
| Molecular Weight | 219.08 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5 parameters. |
| XLogP3 | 2.3 | Moderate lipophilicity ensures optimal partitioning in organic biphasic reactions and favorable ADME profiles. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Low polar surface area indicates a high potential for cellular membrane permeability if incorporated into a final API scaffold. |
| Hydrogen Bond Acceptors | 2 | Provided by the ester carbonyl and methoxy oxygen, allowing for targeted kinase or receptor binding. |
| Hydrogen Bond Donors | 0 | The lack of H-donors minimizes non-specific binding and aggregation during early-stage scaffold screening. |
Structural Mechanics & Reactivity Profiling
The synthetic utility of this compound (CAS: 72422-64-1) stems directly from its electronic topology.
-
The Vinyl Bromide: The C(sp2)-Br bond is a prime site for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira).
-
The Ester Activation: The adjacent methyl ester acts as a strong electron-withdrawing group (EWG). This drops the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly accelerating the rate of oxidative addition by Pd(0) or Ni(0) catalysts at the C-Br bond.
-
Conformational Rigidity: The cyclohexene ring locks the diene-like
-system into a predictable geometry, which is critical for stereoselective downstream transformations such as enzymatic dihydroxylation or Diels-Alder cycloadditions.
Standardized Application Protocol: Palladium-Catalyzed Cross-Coupling
To demonstrate the practical utility of this building block, the following protocol details a self-validating Suzuki-Miyaura cross-coupling workflow to synthesize methyl 2-aryl-1-cyclohexenecarboxylates [1].
Objective: Chemoselective C-C bond formation at the C2 position.
Causality & Design:
Coupling a cyclic vinyl bromide is sterically demanding. We select Pd(dppf)Cl₂ as the pre-catalyst because the large bite angle of the dppf ligand accelerates the rate-determining reductive elimination step, preventing off-target
Step-by-Step Methodology
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) to the solid mixture. Causality: A low 5 mol% catalyst loading is sufficient due to the high turnover frequency (TOF) provided by the bidentate dppf ligand.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL) via syringe. Causality: Degassing prevents the oxidative degradation of the Pd(0) active species.
-
Reaction Execution: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.
-
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system. The starting material (UV-active,
~0.6) will be consumed, and a new, highly conjugated product spot ( ~0.4) will appear. -
Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Self-Validation (Post-Process): Confirm product identity via 1H NMR (400 MHz, CDCl₃). The disappearance of the starting material's allylic multiplet and the appearance of aromatic protons (7.0–8.0 ppm) validates successful C-C bond formation.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling specific to this compound.
Catalytic cycle for Suzuki-Miyaura coupling of this compound.
References
-
Title: this compound | C8H11BrO2 | CID 12859717 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
Sources
Safety Data Sheet (SDS) and handling precautions for Methyl 2-bromo-1-cyclohexenecarboxylate
As a Senior Application Scientist, I approach the handling and application of reactive building blocks not just as a set of rules, but as a system of chemical logic. Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) is a prime example of a bifunctional scaffold that offers immense synthetic utility but requires rigorous, mechanistically informed safety protocols.
This whitepaper bridges the gap between standard Safety Data Sheet (SDS) compliance and advanced laboratory application. By understanding the intrinsic reactivity of this
Chemical Identity & Structural Causality
This compound is a cyclic vinylic halide conjugated to a methyl ester. This conjugation is the root of both its synthetic value and its hazard profile. The electron-withdrawing nature of the ester group activates the vinylic carbon-bromine bond, making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium)[1][2]. Conversely, this same electronic activation makes the molecule a potent electrophile and a potential Michael acceptor, capable of alkylating nucleophilic biological residues (such as thiols in cysteine)[3].
Table 1: Core Physical and Chemical Parameters [4]
| Parameter | Value / Description |
| Chemical Name | This compound |
| CAS Number | 72422-64-1 |
| Molecular Formula | C₈H₁₁BrO₂ |
| Molecular Weight | 219.08 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Purity Standard | |
| Storage Conditions | 0–8 °C (Refrigerated), protected from light and moisture |
Safety Data Sheet (SDS) & Handling Precautions
Standard SDS documentation classifies halogenated esters as hazardous, but understanding why dictates how we handle them in the laboratory setting.
Hazard Classification & Toxicological Logic
-
Skin Irritation (Category 2) & Eye Irritation (Category 2A): The electrophilic nature of the
-bromo- -unsaturated system allows it to react with mucosal membranes and skin proteins, leading to severe irritation and potential sensitization[3]. -
Lachrymator Potential: Like many
-halo andngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -halo esters, its vapor can act as a lachrymator (tear-producing agent) by agonizing TRPA1 receptors in the eyes and respiratory tract[5]. -
Reactivity: As a , it can react exothermically with strong acids, bases, and oxidizing agents[5][6].
Causality in PPE Selection
Do not rely on standard thin nitrile gloves for bulk handling. Halogenated organic liquids rapidly permeate thin nitrile barriers.
-
Gloves: Use Butyl rubber or heavy-duty composite gloves for direct handling. If using nitrile for micro-scale transfers, double-gloving is mandatory, and gloves must be changed immediately upon suspected contact.
-
Ventilation: All transfers must occur in a certified fume hood (minimum face velocity of 100 LFM) to mitigate inhalation of lachrymatory vapors[3][7].
Risk Mitigation and Spill Response Workflow for Halogenated Esters.
Synthetic Utility: Palladium-Catalyzed Suzuki-Miyaura Coupling
The primary application of this compound in drug discovery is the construction of heavily substituted, functionalized cyclohexene rings via Palladium-catalyzed cross-coupling. The classic of this vinylic bromide with arylboronic acids is a highly reliable method for generating C(sp²)–C(sp²) bonds[1][2][8].
Experimental Logic & Catalyst Selection
For this specific substrate, Pd(dppf)Cl₂ is the optimal pre-catalyst. The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a wide bite angle that stabilizes the Pd(II) intermediate and suppresses unwanted
Catalytic Cycle of the Suzuki-Miyaura Coupling using this compound.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm success before proceeding to the next step.
Objective: Synthesis of Methyl 2-phenylcyclohex-1-enecarboxylate.
Step 1: Setup & Degassing (Crucial for Pd(0) survival)
-
In a flame-dried Schlenk tube, add this compound (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.5 equiv, 1.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
-
Add K₂CO₃ (2.5 equiv, 2.5 mmol) dissolved in a 4:1 mixture of 1,4-Dioxane and H₂O (5.0 mL total volume).
-
Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Perform three cycles of Freeze-Pump-Thaw degassing to remove dissolved O₂. Backfill with ultra-pure Argon.
Step 2: Reaction Execution
-
Seal the tube and heat the biphasic mixture to 85 °C in an oil bath with vigorous stirring (1000 RPM) to ensure mixing of the aqueous and organic phases.
-
Validation Check 1 (TLC): After 4 hours, take a 10
L aliquot, quench with water, extract with EtOAc, and spot on a silica TLC plate (Eluent: 9:1 Hexanes/EtOAc). The starting bromide (UV active, higher Rf) should be consumed, replaced by a new, highly UV-active spot (the conjugated biaryl product).
Step 3: Workup & Purification
-
Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base and remove boron salts.
-
Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0% to 10% EtOAc in Hexanes).
Step 4: Analytical Validation
-
Validation Check 2 (GC-MS): Confirm the molecular ion peak (
= 216.1 m/z). -
Validation Check 3 (¹H NMR): The disappearance of the starting material's distinct multiplet signals and the appearance of a 5-proton aromatic multiplet at
7.2–7.4 ppm confirms successful cross-coupling.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data for the coupling of this compound, demonstrating how catalyst and solvent selection directly impact the isolated yield.
Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 45% (Significant debromination) |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | 52% |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 85 | 89% (Optimal) |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O (4:1) | 65 | 71% |
Note: The superior performance of Pd(dppf)Cl₂ (Entry 3) highlights the necessity of a bidentate ligand in preventing premature
References
-
Chemical Reviews (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A. (1995). Retrieved from:[Link]
-
Journal of Agricultural and Food Chemistry (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Retrieved from:[Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl Bromoacetate|Alkylating Reagent for Research [benchchem.com]
- 4. This compound 97% | CAS: 72422-64-1 | AChemBlock [achemblock.com]
- 5. ETHYL BROMOACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. METHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-bromo-1-cyclohexenecarboxylate
[1]
Executive Summary
Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) serves as a critical electrophilic intermediate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and cycloaddition protocols.[1] Its solubility profile is governed by the interplay between its lipophilic cyclohexenyl scaffold and the polarizable ester/bromide functionalities.[1]
This guide provides a definitive analysis of its solubility behavior, moving beyond binary "soluble/insoluble" classifications to provide operational parameters for reaction optimization, extraction, and chromatographic purification.[1]
Physicochemical Profile & Solubility Mechanism[1][2]
To predict solvent behavior accurately, we must first analyze the molecular drivers of solvation.[1]
| Property | Value | Implication for Solvation |
| Molecular Formula | C₈H₁₁BrO₂ | Moderate molecular weight (219.08 g/mol ) favors solubility in common organic solvents.[1] |
| LogP (Predicted) | ~2.3 – 2.5 | Lipophilic. Indicates poor water solubility (<1 mg/mL) and high affinity for organic phases.[1] |
| H-Bond Donors | 0 | Lack of -OH/-NH groups prevents self-aggregation, enhancing solubility in aprotic solvents.[1] |
| H-Bond Acceptors | 2 (Ester Carbonyl & Oxygen) | Allows solubility in polar protic solvents (e.g., MeOH) via H-bonding with the solvent.[1] |
| Dipole Moment | Moderate | The C-Br and C=O bonds create a net dipole, necessitating solvents with moderate dielectric constants for optimal stability.[1] |
Mechanistic Insight: The "Solvation Shell"
The solubility of this compound is driven by London Dispersion Forces (interaction with the cyclohexene ring) and Dipole-Dipole interactions (interaction with the methyl ester and bromide).[1]
-
In Hydrocarbons (Hexane/Pentane): Solubility is driven by the hydrophobic ring.[1] However, the polar ester group can cause phase separation at high concentrations or low temperatures.
-
In Chlorinated Solvents (DCM/Chloroform): These are the "Gold Standard" solvents.[1] They match the compound's polarity index, ensuring complete miscibility and preventing aggregation.[1]
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their operational utility for this specific compound.
| Solvent Class | Representative Solvents | Solubility Status | Operational Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane (DCE) | Excellent (>100 mg/mL) | Primary Extraction & Loading. Ideal for dissolving crude mixtures prior to chromatography.[1] |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, DMF | High | Reaction Media. THF is the solvent of choice for Pd-catalyzed couplings due to coordination ability.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | High | High-Temp Reactions. Used for reflux conditions (e.g., radical brominations or cycloadditions).[1] |
| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate/Low | Purification Gradient. Used as the non-polar component in mobile phases.[1] Compound may oil out if used pure.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Nucleophilic Risk. Soluble, but avoid in basic conditions to prevent transesterification.[1] |
| Aqueous | Water, Brine | Insoluble | Workup Phase. The compound partitions >99% into the organic layer during extraction.[1] |
Experimental Protocols
Protocol A: Solubility Determination (Visual Method)
Use this protocol to validate solvent batches before scale-up.[1]
-
Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments at 25°C.
-
Observation: Vortex for 30 seconds after each addition.
Protocol B: Purification via Flash Chromatography
The compound is typically an oil or low-melting solid.[1] Recrystallization is rarely effective; chromatography is the standard.[1]
-
Loading Solvent: Dissolve the crude oil in a minimum volume of DCM (approx. 1 mL per gram of crude).[1] Note: Do not load with pure Hexane as the compound may precipitate/oil out on the column head.[1]
Gradient Workflow:
-
Equilibration: 100% Hexane (2 Column Volumes).
-
Elution: 0% → 10% EtOAc in Hexane (Linear gradient over 10 CVs).
-
Product Collection: The target ester typically elutes between 5-15% EtOAc depending on silica activity.[1]
-
Detection: UV at 254 nm (conjugated ester system).
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical flow for solvent selection during synthesis and purification.
Figure 1: Solvent Selection Decision Tree
This logic gate ensures process safety and yield maximization.[1]
Caption: Decision matrix for selecting the optimal solvent based on the specific operational unit operation.
Figure 2: Chromatographic Purification Workflow
Standardized protocol for isolating the target compound from crude reaction mixtures.[1]
Caption: Step-by-step workflow for the purification of this compound.
Applications in Synthesis
The solubility profile directly influences the success of downstream applications.[1]
-
Cross-Coupling (Suzuki/Stille):
-
Challenge: Reactants (boronic acids) are polar; the bromide is lipophilic.
-
Solution: Use a biphasic system (Toluene/Water) or a miscible polar solvent (THF/Dioxane). The bromide dissolves readily in the organic phase, allowing the catalyst (Pd) to perform oxidative addition efficiently [1].[1]
-
-
Nucleophilic Substitution:
Safety & Handling (SDS Highlights)
-
Flammability: As a functionalized cyclohexene derivative, treat as a combustible liquid.[1] Avoid static discharge when using non-conductive solvents like Hexane.[1]
-
Peroxide Formation: When using ethereal solvents (THF, Dioxane) for dissolution, ensure they are peroxide-free, as the allylic bromide position can be sensitive to radical initiators.[1]
-
Inhalation: Use DCM and Chloroform only in a fume hood due to volatility and toxicity.[1]
References
-
Tata, R. R., & Harmata, M. (2018).[3] Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438.[1][3] (Demonstrates analogous solubility and solvent choice in THF/Toluene for cyclic bromo-esters). Link
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] (Source for physicochemical properties and LogP data). Link[1]
-
Paquette, L. A., et al. 1-Bromo-1-methyl-2-(bromomethylsulfonyl)cyclohexane.[1] Organic Syntheses, Coll. Vol. 9, p.58 (1998). (Provides protocols for handling brominated cyclohexane derivatives in DCM/Pentane). Link
Thermodynamic stability of cyclic vinyl bromide esters
Executive Summary
Cyclic vinyl bromide esters—specifically bromo-substituted unsaturated lactones (e.g., bromo-butenolides, bromo-pyranones) and macrocyclic vinyl bromides—represent a high-value, high-risk class of intermediates in drug discovery. While they serve as potent electrophiles for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) to install complex heterocycles, their thermodynamic profile is dichotomous. Five-membered rings often exhibit robust stability, whereas six-membered analogs and specific macrocyclic isomers suffer from rapid hydrolytic degradation and polymerization. This guide delineates the thermodynamic principles governing their stability and provides self-validating protocols for their synthesis and handling.
Part 1: Structural Dynamics & Thermodynamic Principles
The stability of cyclic vinyl bromide esters is governed by the interplay of ring strain , dipole alignment , and conjugation efficiency .
The Ring Size Divergence (The 5- vs. 6-Membered Rule)
A critical thermodynamic anomaly exists between 5-membered (
-
5-Membered (Bromo-butenolides): These are thermodynamically stable. The planarity of the furanone ring allows for optimal orbital overlap between the oxygen lone pair and the
-system, stabilizing the enol ester moiety. The bromine atom, while electron-withdrawing, does not sufficiently distort the ring to trigger opening. -
6-Membered (Bromo-pyranones): These are often kinetically unstable . As highlighted in recent industrial analyses,
-bromo- -valerolactone derivatives suffer from significant ring distortion (half-chair/boat conformers) to accommodate the bulky bromine and the planar ester group. This distortion raises the ground state energy, making the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis) even by atmospheric moisture.
Macrocyclic Isomerism ( vs. )
In macrocyclic vinyl bromides (12+ atoms), stability is dictated by the geometric isomerism of the alkene:
- -Isomers (Cis): Often the kinetic product of Ring-Closing Metathesis (RCM), but they suffer from transannular steric strain (Pitzer strain) in medium-sized rings (8-11 atoms).
-
-Isomers (Trans): Generally the thermodynamic sink. However, forcing a vinyl bromide into an
-configuration in a constrained ring (<12 atoms) introduces immense strain, often leading to spontaneous elimination of HBr or ring-opening.
Electronic Decomposition Pathways
The vinyl bromide moiety is an "enol ester" derivative.
-
Hydrolysis: Water attacks the ester carbonyl. The leaving group is an enol, which tautomerizes to a ketone.[1] This reaction is irreversible and autocatalytic (generated acid catalyzes further hydrolysis).
-
Elimination: Under basic conditions, dehydrobromination yields an alkyne or allene, destroying the cross-coupling handle.
Part 2: Visualization of Stability & Decay
The following diagram maps the stability hierarchy and decomposition pathways, utilizing the specified color palette for high-contrast readability.
Figure 1: Stability hierarchy of cyclic vinyl bromides. Note the high instability of 6-membered rings compared to 5-membered analogs.[2]
Part 3: Experimental Protocols
Protocol A: Synthesis via Z-Selective Ring-Closing Metathesis (RCM)
Context: Synthesizing macrocyclic vinyl bromides requires kinetic control to avoid oligomerization.
Reagents:
-
Substrate:
-diene ester (with internal vinyl bromide). -
Catalyst: Grubbs Z-selective Ruthenium catalyst (e.g., Ru-based chelated carbene).[3]
-
Solvent: Toluene (degassed).
Step-by-Step Methodology:
-
Dilution Control: Prepare a 1 mM solution of the diene substrate in degassed toluene. Why: High dilution favors intramolecular cyclization over intermolecular polymerization (entropy driven).
-
Catalyst Addition: Add 2.5 mol% of the Ru-catalyst in one portion under Argon.
-
Temperature Modulation:
-
Heat to 40°C. Do not exceed 60°C.
-
Causality: Higher temperatures promote isomerization to the thermodynamic
-isomer or catalyst decomposition.
-
-
Quenching (Critical): Upon reaction completion (TLC/LCMS), add excess ethyl vinyl ether.
-
Purification: Flash chromatography on neutral alumina (not silica). Silica acidity can trigger hydrolysis of the vinyl bromide ester.
Protocol B: Self-Validating Stability Assay (Forced Degradation)
Context: Before using a vinyl bromide ester in a Suzuki coupling, you must validate its integrity under coupling conditions.
Workflow:
-
Solubilization: Dissolve 1 mg of candidate in 1 mL THF/Water (9:1).
-
Stress Conditions (Parallel Vials):
-
Vial A (Control): Neutral pH, 25°C.
-
Vial B (Base Stress): Add 1 eq.
(mimicking Suzuki conditions), 60°C. -
Vial C (Acid Stress): pH 4.0 buffer, 25°C.
-
-
Monitoring: Inject onto HPLC (Reverse Phase, C18) at t=0, 1h, 4h, 24h.
-
Validation Criteria:
-
If Vial B shows >5% degradation (new peak for alkyne or ring-opened acid) within 1 hour, the candidate is unsuitable for standard aqueous Suzuki coupling.
-
Action: Switch to anhydrous conditions (e.g., Suzuki-Miyaura using CsF in Dioxane).
-
Part 4: Data Summary & Applications
Table 1: Comparative Stability & Half-Lives
| Ring Size | Isomer | Dominant Decay Mode | Approx. | Recommended Storage |
| 5-Membered | N/A | Stable | > 6 months | 4°C, Dark |
| 6-Membered | N/A | Hydrolysis (Ring Opening) | < 1 week | -20°C, Argon, Dry |
| Macro (14+) | Stable | > 6 months | 4°C | |
| Macro (14+) | Isomerization to | Variable | -20°C, Dark |
Application in Drug Discovery: Cross-Coupling
Cyclic vinyl bromides are "privileged scaffolds" for installing heterocycles.
-
Suzuki-Miyaura: Use boronic acids.[8] Warning: Aqueous bases (NaOH,
) often hydrolyze 6-membered vinyl bromide lactones. Use anhydrous bases (KF, ) in DMF or Dioxane. -
Stille Coupling: Neutral conditions (Organotin) are preferred for highly unstable 6-membered rings to preserve the lactone.
References
-
Synthesis and Stability of
-Bromolactones: -
Z-Selective Ring-Closing Metathesis
-
Hydrolytic Stability of Esters
-
Cross-Coupling Utility
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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Literature review on the synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate
Executive Summary
This compound (CAS: 72422-64-1) is a critical vinyl bromide building block in organic synthesis. Its cyclic structure, possessing both an electrophilic ester moiety and a reactive vinyl bromide handle, makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Negishi) to construct complex polysubstituted cyclohexene derivatives found in pharmaceuticals and natural products.
This guide details the most robust synthetic strategy: the bromination of methyl 2-oxocyclohexanecarboxylate . Unlike addition-elimination routes starting from cyclohexene derivatives—which often suffer from poor regioselectivity—the
Retrosynthetic Analysis
To design a self-validating synthetic protocol, we must first visualize the disconnection. The target molecule is a
Figure 1: Retrosynthetic disconnection revealing the
Primary Synthetic Route: The Phosphorus Tribromide Method[1]
Strategic Rationale
The conversion of
-
Regiocontrol: The bromine atom is installed exclusively at the ketone position (C2) via the enol intermediate.
-
Availability: Methyl 2-oxocyclohexanecarboxylate is a widely available, inexpensive commodity chemical.
-
Scalability: The reaction avoids cryogenic conditions and expensive transition metal catalysts.
Reaction Mechanism
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through the activation of the enol oxygen by phosphorus tribromide (
Figure 2: Mechanistic pathway from
Detailed Experimental Protocol
Materials:
-
Methyl 2-oxocyclohexanecarboxylate (1.0 equiv)
-
Phosphorus Tribromide (
) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous, 0.5 M concentration)
-
N,N-Dimethylformamide (DMF) (catalytic, 5 mol%) - Optional, accelerates reaction.
-
Sodium bicarbonate (
) (sat.[1] aq.)
Step-by-Step Methodology:
-
Setup: Oven-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flush with nitrogen.[2]
-
Solvation: Charge the flask with Methyl 2-oxocyclohexanecarboxylate (e.g., 15.6 g, 100 mmol) and anhydrous DCM (200 mL). Cool the solution to 0°C using an ice/water bath.
-
Catalyst Addition: Add catalytic DMF (0.4 mL) if rapid conversion is desired (Vilsmeier-Haack type activation).
-
Bromination: Charge the addition funnel with
(11.4 mL, 120 mmol) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5°C.-
Observation: The solution may turn yellow/orange. Evolution of HBr gas may occur; vent to a scrubber.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C). Stir for 12–18 hours. Monitor by TLC (10% EtOAc/Hexane) or GC-MS. The starting material (enol) should disappear.
-
Quench: Cool the mixture back to 0°C. Carefully quench by slow addition of ice-cold water (100 mL) followed by saturated
solution until pH ~8. Caution: Vigorous gas evolution. -
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).[3] Combine organic extracts and wash with brine (100 mL).
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, 30°C bath). -
Purification: The crude oil is typically pure enough for many applications. For high purity (>98%), perform vacuum distillation (bp approx. 105–110°C at 5 mmHg) or flash column chromatography (SiO2, 0-5% EtOAc in Hexanes).
Data Summary & Characterization
The following data table summarizes the expected physical and spectroscopic properties for validation.
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 219.08 g/mol |
| Appearance | Clear, colorless to pale yellow oil |
| Boiling Point | ~105-110°C (at 5 mmHg) |
| Ester Carbonyl (~166 ppm), C1 (quaternary alkene), C2 (Br-substituted alkene), | |
| CAS Number | 72422-64-1 |
Alternative Route: Addition-Elimination
While less preferred due to potential isomer mixtures, this route is viable if the
-
Start: Methyl 1-cyclohexenecarboxylate.
-
Bromination: Add
in or DCM at 0°C to form Methyl 1,2-dibromocyclohexanecarboxylate. -
Elimination: Treat the dibromide with a base (e.g.,
or DBU) to eliminate HBr.
Safety & Handling (E-E-A-T)
-
Phosphorus Tribromide (
): Corrosive and reacts violently with water to produce HBr and phosphorous acid. Always use in a fume hood. -
HBr Gas: The reaction generates hydrogen bromide gas. A base trap (NaOH solution) connected to the exhaust line is recommended.
-
Lachrymator:
-Halo esters can be lachrymators. Handle with gloves and eye protection.
References
-
PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. General methods for beta-bromo-alpha,beta-unsaturated esters. (Referencing analogous cyclopentene derivatives). Available at: [Link]
- Piers, E. & Nagakura, I.Reaction of beta-keto esters with triphenylphosphine dihalides. Synthetic Communications, 1975.
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Molecular weight and density data for Methyl 2-bromo-1-cyclohexenecarboxylate
Title: Technical Profile: Methyl 2-bromo-1-cyclohexenecarboxylate Subtitle: Physicochemical Properties, Structural Analysis, and Synthetic Utility in Cross-Coupling Architectures
Executive Summary
This compound (CAS: 72422-64-1) is a specialized vinyl halide intermediate used primarily in the construction of polysubstituted cyclohexene derivatives.[1][2][3][4] Characterized by a tetrasubstituted double bond bearing both an ester and a bromine atom, it serves as a high-value electrophile in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi).[3] This guide provides validated physicochemical data, structural insights, and a standard operating procedure for its application in modular drug discovery.
Part 1: Identity & Physicochemical Constants
The following data aggregates experimental and computed values to establish a baseline for stoichiometric calculations.
| Parameter | Data / Value | Notes |
| Chemical Name | This compound | IUPAC |
| CAS Registry Number | 72422-64-1 | Unique Identifier |
| Molecular Formula | C₈H₁₁BrO₂ | |
| Molecular Weight | 219.08 g/mol | Critical for Molarity Calc.[3][5][6] |
| Physical State | Liquid (at 25°C) | Viscous oil |
| Density (Predicted) | ~1.45 ± 0.1 g/cm³ | Experimental value not widely published; Gravimetric dispensing recommended.[3] |
| Boiling Point (Predicted) | 240–250°C (at 760 mmHg) | High boiling point; vacuum distillation required for purification.[3] |
| LogP (Predicted) | 2.3 | Moderate lipophilicity |
| SMILES | COC(=O)C1=C(Br)CCCC1 |
Critical Note on Density: Due to the lack of a standardized experimental density value in public chemical registries, researchers are strictly advised to dispense this reagent by weight (gravimetric) rather than volume to ensure stoichiometric accuracy in catalytic cycles.
Part 2: Structural Analysis & Reactivity Profile
The synthetic utility of this compound stems from its push-pull electronic architecture .[3] The ester group at C1 withdraws electron density, while the vinyl bromide at C2 provides a reactive handle for oxidative addition.[3]
Reactivity Map
The molecule contains three distinct "Reaction Zones" that allow for orthogonal functionalization:
Figure 1: Functional decomposition of the core scaffold.[3] The vinyl bromide moiety is the primary site for C-C bond formation.[3]
Part 3: Synthetic Application (Suzuki-Miyaura Coupling)
The most common application of this compound is as an electrophile in Suzuki-Miyaura cross-coupling.[3] The presence of the ester group ortho to the bromine can create steric congestion, requiring optimized catalyst systems (e.g., bulky phosphine ligands like SPhos or XPhos) to facilitate the oxidative addition step.[3]
Mechanism of Action
-
Oxidative Addition: Pd(0) inserts into the C(sp2)-Br bond.[3]
-
Transmetallation: The organoboron species transfers its organic group to the Palladium center.[3]
-
Reductive Elimination: The new C-C bond is formed, regenerating the catalyst.[3]
Figure 2: Catalytic cycle for the Suzuki coupling of vinyl bromides.
Part 4: Experimental Protocol (Self-Validating System)
Protocol: Suzuki Coupling of this compound Objective: To couple the vinyl bromide with Phenylboronic acid.[3]
Reagents:
-
Phenylboronic acid (1.2 equiv)[3]
-
Pd(dppf)Cl₂[3]·DCM (0.03 equiv) - Robust catalyst for vinyl halides[3]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[3]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[3]
Workflow:
-
Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the solid reagents: Phenylboronic acid, K₂CO₃, and Pd catalyst.
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. This prevents oxidation of the Pd catalyst (Self-Validation: Solution should remain yellow/orange, not turn black immediately).[3]
-
Addition: Add degassed solvent mixture (5 mL) via syringe. Add this compound (liquid) via microliter syringe.
-
Calculation: If density is assumed 1.45 g/mL, vol = 151 µL.[3] Recommendation: Weigh 219 mg directly into the vial before inerting to avoid density errors.
-
-
Reaction: Heat block to 80°C with vigorous stirring for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 8:2). The starting bromide (Rf ~0.[3]6) should disappear; a new UV-active spot (conjugated product) will appear.[3]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO₄.[3][7]
Part 5: Safety & Handling
-
Hazards: As an alpha-bromo ester, this compound is a potential lachrymator and skin irritant.[3] It may cause severe eye irritation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon). The allylic bromide position makes it susceptible to hydrolysis or decomposition over time if exposed to moisture.[3]
-
Disposal: Halogenated organic waste stream.[3]
References
-
PubChem. this compound (CID 12859717).[3][6] National Library of Medicine.[3] Retrieved March 2, 2026.[3][6] [Link][3]
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483.[3] (Foundational mechanism for vinyl bromide coupling).[3] [Link]
-
Organic Syntheses. General procedures for vinyl bromide preparation and coupling. (Methodology grounding). [Link]
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Structural Analysis of α,β-Unsaturated Cyclic Esters: A Multi-technique Approach to Elucidating Molecular Architecture and Stereochemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The α,β-unsaturated cyclic ester, or lactone, is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2][3] Its unique electronic and conformational properties, driven by the conjugated π-system, present distinct challenges and opportunities for structural elucidation.[4] The biological activity of these compounds is often intimately linked to their precise three-dimensional structure, including ring conformation and the stereochemistry of substituents.[1][2] Therefore, a rigorous and unambiguous determination of their structure is a critical step in drug discovery and development. This guide provides a comprehensive overview of the modern analytical techniques employed to define the constitution, configuration, and conformation of this important class of molecules, emphasizing an integrated, multi-technique workflow. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in developing self-validating analytical systems for structural verification.
Introduction: The Significance of the α,β-Unsaturated Lactone Moiety
The α,β-unsaturated lactone is a key pharmacophore whose electrophilic nature allows it to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins.[1][3] This reactivity is fundamental to the mechanism of action for many potent natural products, including sesquiterpene lactones with anti-inflammatory and anti-cancer properties.[1][2] The reactivity and biological targeting are, however, exquisitely sensitive to the molecule's overall architecture. Factors such as ring size (e.g., γ- vs. δ-lactones), the geometry of the double bond (endo- vs. exo-cyclic), and the stereochemical arrangement of adjacent functional groups can dramatically alter the molecule's conformational preferences and, consequently, its biological activity.[1][5] An accurate structural model is therefore not merely an academic exercise but a prerequisite for understanding structure-activity relationships (SAR) and designing next-generation therapeutics.
A Synergistic Workflow for Structural Elucidation
The determination of a complex molecular structure is rarely accomplished with a single technique. Instead, it relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective interpretation provides a self-validating structural hypothesis.
Caption: Integrated workflow for the structural elucidation of α,β-unsaturated cyclic esters.
Foundational Spectroscopic Analysis
The initial characterization begins with non-destructive spectroscopic techniques that confirm the presence of the target moiety and provide the molecular formula.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS), typically using electrospray ionization (ESI), is the first critical experiment. Its primary purpose is to provide a highly accurate mass measurement, from which an unambiguous molecular formula can be calculated.[6]
Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns.[7] While complex, certain pathways are common for α,β-unsaturated esters. The driving force for fragmentation is often the stability of the resulting ions.[7] Common fragmentation reactions include the loss of the ester side chain or rearrangements like the McLafferty rearrangement, although the latter is less common than in saturated systems.[7][8]
Table 1: Common Fragmentation Pathways in ESI-MS/MS
| Precursor Ion | Fragmentation Process | Neutral Loss | Significance |
|---|---|---|---|
| [M+H]⁺ | Cleavage of ester bond | R-OH | Confirms ester type |
| [M+H]⁺ | Retro-Diels-Alder (if applicable) | Alkene | Indicates ring substructure |
| [M+H]⁺ | Loss of CO | CO | Characteristic of carbonyls |
| [M+Na]⁺ | Loss of thiophenol (for thioesters) | PhSH | Indicates specific ester types[9] |
UV-Vis and Infrared (IR) Spectroscopy
The conjugated nature of the α,β-unsaturated ester gives rise to a characteristic UV absorption maximum (λ_max) typically in the range of 200-300 nm.[6] This confirms the presence of the conjugated π-system.
Infrared (IR) spectroscopy provides definitive evidence for the key functional groups. The position of the carbonyl (C=O) stretch is particularly diagnostic. Ring strain and conjugation significantly influence its frequency.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Typical Frequency (cm⁻¹) | Causality |
|---|---|---|
| C=O (Lactone) | 1740 - 1780 | Higher than acyclic esters due to ring strain. Conjugation lowers it by ~20-30 cm⁻¹. |
| C=C (Alkene) | 1620 - 1680 | Conjugation with C=O weakens the bond, affecting frequency. |
| C-O (Ester) | 1050 - 1300 | Stretching vibrations of the ester C-O bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Analysis
NMR spectroscopy is the most powerful tool for determining the complete covalent structure and relative stereochemistry of organic molecules in solution.[10] A suite of 1D and 2D experiments is required for a full analysis.
1D NMR: ¹H and ¹³C
-
¹H NMR: Provides information on the number and type of protons, their electronic environment, and their connectivity through spin-spin coupling (J-coupling). In α,β-unsaturated cyclic esters, the vinyl protons (Hα and Hβ) are particularly diagnostic, appearing in the deshielded region (typically 5.5-7.5 ppm). The coupling constant between them (³JHαHβ) can help determine the stereochemistry of the double bond in some contexts.
-
¹³C NMR: Reveals the number of unique carbon atoms. The carbonyl carbon is highly deshielded (>165 ppm), while the α- and β-carbons of the conjugated system typically appear between 120-150 ppm.[11] The chemical shift of the β-carbon is further downfield than the α-carbon due to polarization, a key feature of the conjugated system.[11]
2D NMR: Establishing the Carbon Skeleton
2D NMR experiments are essential for unambiguously connecting the atoms identified in 1D spectra.
Caption: Key 2D NMR correlations for a generic α,β-unsaturated γ-lactone fragment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). It is the primary method for tracing out proton spin systems (e.g., Hα-Hβ-Hγ).[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (¹J coupling). This experiment is crucial for assigning carbon chemical shifts.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for piecing together the carbon skeleton. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). For example, it will show a correlation from Hα to the carbonyl carbon (C=O), confirming the α,β-unsaturated ester system.[6][12]
Determining Relative Stereochemistry & Conformation
Once the 2D structure is established, the 3D arrangement of atoms must be determined.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), irrespective of their bonding. Cross-peaks in a NOESY spectrum provide crucial evidence for relative stereochemistry.[6] For example, a NOE between a proton on the ring and a substituent proton can establish their cis relationship.
-
J-Coupling Analysis: The magnitude of ³JHH coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation.[13] In cyclic systems with limited conformational flexibility, these values can provide strong evidence for the relative stereochemistry of substituents.[14] Similarly, ²,³JCH couplings can provide stereochemical information.[13][15]
Unambiguous Structure Determination: X-Ray Crystallography
When a molecule can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate, unambiguous structural proof.[16] It determines the precise 3D coordinates of every non-hydrogen atom in the crystal lattice, revealing bond lengths, bond angles, and torsion angles.[16]
Key Advantages:
-
Unambiguous Constitution: Confirms the connectivity derived from NMR.
-
Definitive Relative Stereochemistry: Directly visualizes the 3D arrangement of all stereocenters.
-
Absolute Stereochemistry: Through the use of anomalous dispersion (e.g., Flack parameter determination), the absolute configuration (R/S) can often be determined without the need for chiral auxiliaries.[17]
Protocol: General Crystallization for X-Ray Analysis
-
Purification: Ensure the sample is of the highest possible purity (>98%). Amorphous impurities can inhibit crystallization.
-
Solvent Selection: Screen a range of solvents and solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) for solubility. The ideal system is one where the compound is sparingly soluble at room temperature and more soluble when heated.
-
Crystallization Method (Slow Evaporation): a. Dissolve the compound in a minimal amount of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). b. Place the solution in a small, clean vial. c. Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystallization Method (Vapor Diffusion): a. Dissolve the compound in a small volume of a relatively non-volatile, good solvent (e.g., chloroform). b. Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane). c. The anti-solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and inducing crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and immediately mount them on the diffractometer.
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.
-
NMR Chemical Shift Prediction: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. Comparing the calculated spectrum of a proposed structure with the experimental data can help validate or refute a structural assignment.[15]
-
Conformational Analysis: For flexible rings, computational modeling can identify low-energy conformers.[18][19] This is critical for interpreting NOE data, as the observed NOEs are an average over all populated conformations.
-
ECD Spectra Calculation: Electronic Circular Dichroism (ECD) is a powerful technique for determining absolute stereochemistry in chiral molecules. By calculating the theoretical ECD spectrum for a proposed enantiomer using time-dependent DFT (TDDFT) and comparing it to the experimental spectrum, the absolute configuration can be confidently assigned.[12]
Conclusion
The structural analysis of α,β-unsaturated cyclic esters requires a sophisticated, multi-pronged approach that leverages the strengths of various analytical techniques. The process begins with foundational spectroscopic methods (MS, IR, UV-Vis) to establish the molecular formula and key functional groups. It then moves to a comprehensive suite of NMR experiments to build the 2D covalent framework and probe the 3D relative stereochemistry. Finally, the structure is unambiguously confirmed by single-crystal X-ray crystallography, with computational chemistry providing crucial support for conformational analysis and the assignment of absolute stereochemistry. By following an integrated and self-validating workflow, researchers and drug development professionals can achieve a high degree of confidence in their structural assignments, paving the way for a deeper understanding of biological function and the rational design of new medicines.
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Le Goff, G., et al. (2012). Isolation and characterization of α,β-unsaturated γ-lactono-hydrazides from Streptomyces sp. Journal of Natural Products, 75(5), 915-919. Available at: [Link]
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Ahrens, J. F., et al. (2019). Synthesis of α-fluoro-α,β-unsaturated esters monitored by 1D and 2D benchtop NMR spectroscopy. Magnetic Resonance in Chemistry, 57(11), 914-921. Available at: [Link]
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Wang, Y., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 21(2), 234-243. Available at: [Link]
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Daranas, A. H., et al. (2014). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine Drugs, 12(7), 4083-4103. Available at: [Link]
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Mobley, D. L., et al. (2021). Understanding Conformational Entropy in Small Molecules. Journal of Chemical Theory and Computation, 17(4), 2342-2354. Available at: [Link]
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Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. Available at: [Link]
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Eder, E., et al. (1993). The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis. Toxicology Letters, 67(1-3), 87-103. Available at: [Link]
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Soderberg, T. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. In Introduction to Organic Chemistry. LibreTexts. Available at: [Link]
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Matsumori, N., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon−Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866-876. Available at: [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]
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Concellón, J. M., et al. (2004). Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. Synthetic Communications, 34(19), 3571-3578. Available at: [Link]
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Matsumori, N., et al. (1999). Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products. The Journal of Organic Chemistry, 64(3), 866-876. Available at: [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]
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A Keystone for Innovation: The Pharmaceutical Potential of Methyl 2-bromo-1-cyclohexenecarboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffold
In the intricate landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential are paramount. Methyl 2-bromo-1-cyclohexenecarboxylate, a functionalized cyclohexene derivative, emerges as a compelling, albeit under-explored, building block for the construction of complex pharmaceutical agents. Its unique structural and electronic properties, characterized by a vinyl bromide and a carboxylate group on a cyclohexene ring, offer a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and potential pharmaceutical applications of this promising intermediate, with a focus on its utility in the development of anti-inflammatory, analgesic, and cardiovascular drugs.
The presence of the vinyl bromide moiety is of particular significance, as it serves as a key handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This powerful reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are ubiquitous in modern pharmaceuticals. Furthermore, the cyclohexene core provides a three-dimensional scaffold that can be tailored to interact with specific biological targets, while the methyl ester can be readily hydrolyzed or converted to other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.
This document will delve into the practical aspects of working with this compound, from its synthesis to its potential incorporation into drug discovery pipelines. By providing detailed experimental protocols, mechanistic insights, and a prospective look at its therapeutic applications, this guide aims to equip researchers with the knowledge to unlock the full potential of this versatile chemical entity.
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 1-cyclohexene-1-carboxylate
-
Bromine (Br₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Pentane
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve methyl 1-cyclohexene-1-carboxylate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.05 eq) in dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. The disappearance of the bromine color indicates the completion of the addition reaction.
-
Elimination: After the addition is complete, slowly add triethylamine (2.0 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of diethyl ether in pentane as the eluent to afford pure this compound.
Rationale for Experimental Choices:
The synthesis proceeds via a two-step sequence: electrophilic addition of bromine across the double bond of the cyclohexene ring, followed by an E2 elimination to regenerate the double bond with the bromine at the 2-position.
-
Bromine Addition: The electrophilic addition of bromine to the alkene is a classic and efficient reaction.[4] The reaction is typically carried out at low temperatures to minimize side reactions.
-
Base-induced Elimination: Triethylamine is used as a base to promote the elimination of HBr from the dibrominated intermediate. The use of a non-nucleophilic base is crucial to avoid substitution reactions.
Chemical Reactivity and Pharmaceutical Utility
The synthetic utility of this compound lies in its ability to serve as a scaffold for the introduction of diverse molecular fragments. The vinyl bromide functionality is particularly amenable to palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a vinyl or aryl halide and an organoboron compound.[1] In the context of drug discovery, this reaction is invaluable for constructing biaryl and vinyl-aryl structures, which are common motifs in a wide array of therapeutic agents.[1]
Caption: Suzuki-Miyaura coupling of this compound.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the cyclohexene ring, providing a facile route to a library of analogs for structure-activity relationship (SAR) studies.
Potential Pharmaceutical Applications
The structural features of this compound make it an attractive starting point for the synthesis of compounds targeting a range of therapeutic areas.
Anti-inflammatory Agents: Targeting COX-2
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for the treatment of pain and inflammation with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6] Many selective COX-2 inhibitors, such as celecoxib and etoricoxib, feature a central diaryl heterocyclic or carbocyclic core.[7]
The cyclohexene scaffold of this compound can be envisioned as a bioisosteric replacement for the central ring of known COX-2 inhibitors. Through Suzuki-Miyaura coupling, a variety of substituted phenyl groups can be introduced, mimicking the diaryl substitution pattern crucial for COX-2 selectivity.
Caption: Conceptual pathway to potential COX-2 inhibitors.
Analgesic Drug Discovery
The cyclohexene moiety is also present in various compounds with analgesic properties.[8][9] The ability to functionalize the cyclohexene ring of this compound at multiple positions allows for the exploration of a broad chemical space in the search for novel pain therapeutics. For instance, the ester functionality can be converted to an amide or other groups, and the double bond can be further functionalized to introduce additional diversity. The synthesis of analogues of drugs like Tapentadol, a centrally acting analgesic, could potentially be explored using this building block.[10][11][12][13]
Cardiovascular Drug Synthesis
Derivatives of cyclohexene have been investigated for their potential in treating cardiovascular diseases. While direct applications of this compound in this area are not yet documented, its utility as a versatile intermediate suggests that it could be employed in the synthesis of novel cardiovascular agents. The ability to introduce various substituents through cross-coupling reactions could be leveraged to design molecules that interact with cardiovascular targets.
Experimental Protocols: A Practical Guide
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition and Degassing: Add a 3:1:1 mixture of toluene:ethanol:water. Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1-cyclohexenecarboxylate derivative.
Conclusion
This compound represents a valuable and versatile building block with significant potential in pharmaceutical research and development. Its straightforward synthesis and the reactivity of its vinyl bromide functionality, particularly in Suzuki-Miyaura cross-coupling reactions, provide a powerful platform for the creation of diverse molecular libraries. While its direct application in the synthesis of marketed drugs has yet to be reported, the structural similarities of its derivatives to known therapeutic agents, especially in the fields of anti-inflammatory and analgesic medicine, strongly suggest its potential as a key intermediate for future drug discovery efforts. This guide provides the foundational knowledge and practical protocols to encourage further exploration of this promising scaffold in the quest for novel and effective pharmaceuticals.
References
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Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
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Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
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Abdellatif, K. R. A., Abdelgawad, M. A., & Helmy, N. A. (2013). Synthesis of new rofecoxib analogs of expected anti-inflammatory activity. European Journal of Experimental Biology, 3(2), 524-534. [Link]
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Kato, T., Ishii, H., Kawai, K., & Sawa, Y. (1984). Synthesis and analgesic activity of cyclohexenylmethylamines and related compounds. Chemical & Pharmaceutical Bulletin, 32(6), 2279-2289. [Link]
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Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. [Link]
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LibreTexts Chemistry. (2023, January 22). Reactions of Alkenes with Bromine. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubChem. (n.d.). Methyl 1-bromocyclohexanecarboxylate. [Link]
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Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]
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Guzmán, A., Díaz, E., Trejo, B. E., & López-Muñoz, F. J. (2004). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4), 291-296. [Link]
-
Redalyc. (2004). Synthesis of potential anti-inflammatory compounds, selective inhibitors of cyclooxygenase-2 (COX-2). Revista de la Sociedad Química de México, 48(4). [Link]
-
Di Mola, A., & De Rosa, M. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 73-90. [Link]
-
Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 3(40), 18544-18549. [Link]
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Gauthier, J., et al. (1983). Synthesis and cardiovascular activity of a new series of cyclohexylaralkylamine derivatives related to perhexiline. Journal of Medicinal Chemistry, 26(7), 947-954. [Link]
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Justia Patents. (2014). Process for the synthesis of tapentadol and intermediates thereof. [Link]
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Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 5(7), 875-880. [Link]
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CardioPharma Inc. (2024, June 27). CardioPharma Granted Global Patent to Combat Leading Cause of Death. [Link]
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Analgesic Agents And Intermediates Applications In Drug Development. (2025, February 10). Analgesic Agents And Intermediates Applications In Drug Development. [Link]
- Google Patents. (2015).
- Google Patents. (2020).
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(18), 6049-6085. [Link]
-
EPO. (2014). INTERMEDIATE COMPOUNDS AND PROCESSES FOR THE PREPARATION OF TAPENTADOL AND RELATED COMPOUNDS. [Link]
- Google Patents. (2015). Process for making etoricoxib.
- Google Patents. (n.d.). New method for synthesizing tapentadol hydrochloride and analogue of....
-
EPO. (2014). A process for the preparation of etoricoxib. [Link]
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The Reactivity Profile of β-Bromo-α,β-Unsaturated Esters: A Comprehensive Guide for Synthetic and Medicinal Chemists
As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold construction where bifunctional building blocks are required. Among these, β-bromo-α,β-unsaturated esters (such as ethyl 3-bromoacrylate) stand out as exceptionally versatile reagents. Their unique "push-pull" electronic architecture—combining an electron-withdrawing ester group with a polarizable, easily activated carbon-bromine bond—enables orthogonal reactivity pathways critical for the synthesis of complex active pharmaceutical ingredients (APIs), peptidomimetics, and heterocycles.
This whitepaper deconstructs the reactivity profile of these compounds, providing field-proven insights, causality-driven mechanistic explanations, and self-validating experimental protocols to ensure high-fidelity synthesis in your laboratory.
Structural Electronics & Divergent Reactivity
The reactivity of β-bromo-α,β-unsaturated esters is governed by two primary electronic features:
-
The Electrophilic β-Carbon: The ester carbonyl strongly withdraws electron density via resonance, rendering the β-carbon highly susceptible to attack by soft nucleophiles (Michael addition) or heteroatom nucleophiles.
-
The Labile C(sp²)–Br Bond: The carbon-bromine bond is primed for oxidative addition by low-valent transition metals, serving as a linchpin for cross-coupling reactions.
Divergent reactivity pathways of β-bromo-α,β-unsaturated esters.
Transition-Metal Catalyzed Cross-Couplings (C–Br Activation)
The most powerful application of β-bromoacrylates is the stereoselective construction of conjugated dienes and trienes. However, the geometric integrity of the double bond is highly sensitive to reaction conditions.
The Stereoscrambling Challenge
Under standard Suzuki-Miyaura conditions (using alkoxide or carbonate bases), the coupling of vinylboranes with 3-haloacrylates often results in stereo scrambling (≥5% isomerization)[1]. This occurs because the basic conditions promote reversible addition-elimination or enolate equilibration pathways that compromise the alkene geometry.
The Negishi Solution & Catalyst Turnover
To achieve absolute stereoretention (≥98%), the Negishi coupling of (E)- or (Z)-ethyl 3-bromoacrylate with alkenylzinc reagents is the gold standard[1]. By utilizing a highly active pre-catalyst like PEPPSI-IPr, the steric bulk of the N-heterocyclic carbene (NHC) ligand accelerates the rate-limiting reductive elimination step. This rapid turnover minimizes the lifespan of the Pd(II) intermediate, effectively outcompeting any background isomerization pathways. Furthermore, these optimized Pd-catalyzed cross-coupling systems exhibit extraordinary industrial viability, demonstrating catalyst turnover numbers (TONs) exceeding one million (
Additionally, under a carbon monoxide atmosphere, the C–Br bond of β-bromo-α,β-unsaturated carboxylic acids can undergo Pd-catalyzed carbonylative cyclization to yield functionalized maleic anhydrides[3].
Quantitative Data: Stereoretention and Yields
Table 1: Comparison of Cross-Coupling Methods for Ethyl 3-Bromoacrylate
| Coupling Method | Substrate Isomer | Reagents / Catalyst | Yield (%) | Stereoretention | Primary Limitation / Causality |
| Negishi | (E) or (Z) | Alkenylzinc, PEPPSI-IPr | 85–90 | ≥98% | Requires strictly anhydrous conditions to protect organozinc. |
| Suzuki (Standard) | (Z)-isomer | Alkenylboron, Na₂CO₃, Pd(PPh₃)₄ | 60–75 | ≤95% | Base-induced isomerization of the electron-deficient acrylate. |
| Suzuki (Modified) | (Z)-isomer | Alkenylboron, CsF, Pd(PPh₃)₄ | 80–85 | ≥98% | Requires fluoride for mild activation without basic scrambling. |
Nucleophilic Vinylic Substitution ( ) & Conjugate Additions
When transition metals are absent, the reactivity shifts to the electrophilic β-carbon.
Addition-Elimination Sequence ( )
Unlike aliphatic
Addition-elimination sequence for nucleophilic vinylic substitution.
Conjugate Additions (Michael Acceptors)
Using softer carbon nucleophiles, such as lithium enolates of dioxanones, the initial attack does not lead to elimination. Instead, it results in a classic Michael addition, allowing for the stereocontrolled formation of highly congested quaternary carbon centers[5]. The choice between
Validated Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating in-process analytical and visual checks.
Protocol 1: Stereoretentive Negishi Coupling of (E)-Ethyl 3-Bromoacrylate
Objective: Synthesize isomerically pure (≥98%) conjugated dienoic esters.
Self-validating experimental workflow for stereoretentive Negishi coupling.
Step-by-Step Procedure:
-
Hydrozirconation (Alkyne Activation): Suspend Schwartz's reagent (Cp₂ZrHCl, 1.5 equiv) in strictly anhydrous THF at 0 °C under argon. Add the terminal alkyne (1.3 equiv) dropwise.
-
Causality & Validation: Argon and anhydrous THF prevent moisture from decomposing the oxophilic zirconium reagent. The successful formation of the alkenylzirconium species is visually validated when the opaque suspension clears into a homogeneous yellow solution.
-
-
Transmetalation: Add anhydrous ZnBr₂ (1.5 equiv) to the solution at 0 °C and stir for 15 minutes.
-
Causality: Direct Pd-coupling with Zr is sluggish. Transmetalation to the more electronegative zinc accelerates the transfer to palladium, drastically increasing the turnover frequency (TOF) and preventing side reactions.
-
-
Cross-Coupling: In a separate flask, dissolve (E)-ethyl 3-bromoacrylate (1.0 equiv) and PEPPSI-IPr catalyst (1 mol%) in THF. Transfer the organozinc solution to this flask and stir at 23 °C for 12 hours.
-
Validation: Monitor the reaction via GC-MS. The complete disappearance of the distinct bromine isotopic cluster (M and M+2 peaks) validates the complete consumption of the starting material.
-
Protocol 2: Nucleophilic Vinylic Substitution ( ) with Amines
Objective: Synthesize β-amino-α,β-unsaturated esters.
Step-by-Step Procedure:
-
Nucleophilic Attack: Dissolve ethyl 3-bromoacrylate (1.0 equiv) in a polar aprotic solvent (e.g., Acetonitrile) to stabilize the incoming charge separation. Cool to -10 °C and add the secondary amine (2.5 equiv) dropwise.
-
Causality: The excess amine acts as both the nucleophile and a sacrificial base to neutralize the generated HBr. The low temperature is critical to favor the Michael-type attack at the β-carbon over competitive amidation of the ester carbonyl.
-
-
Elimination & Workup: Allow the reaction to warm to room temperature over 2 hours.
-
Validation: The precipitation of amine hydrobromide salts serves as a visual indicator that the elimination step is occurring. Complete precipitation correlates with product formation. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
-
References
-
[1] Negishi, E., et al. (2010). Highly selective synthesis of conjugated dienoic and trienoic esters via alkyne elementometalation–Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
-
[2] Negishi, E., et al. (2011). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. Arkivoc. URL:[Link]
-
[3] Yoshimitsu, T., et al. (2009). Palladium-Catalyzed Carbonylative Cyclization of β-Bromo-α,β-unsaturated Carboxylic Acids Leading to Maleic Anhydrides. Heterocycles. URL:[Link]
-
[5] Bruncko, M., & Crich, D. (1994). Stereocontrolled Formation of Quaternary Carbon Centers by Conjugate Addition of Lithium Enolates of Dioxanones to .beta.-Bromoacrylates and .beta.-Bromovinyl Sulfones. Journal of Organic Chemistry. URL:[Link]
-
[4] Lednicer, D. (2008). Strategies for Organic Drug Synthesis and Design. Wiley. URL:[Link]
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Methodological & Application
Protocol for Suzuki-Miyaura coupling using Methyl 2-bromo-1-cyclohexenecarboxylate
Application Note: Stereospecific Suzuki-Miyaura Cross-Coupling of Methyl 2-Bromo-1-cyclohexenecarboxylate
Executive Summary
This compound is a highly versatile
Substrate Profiling & Mechanistic Causality
The Suzuki-Miyaura coupling of this compound follows the classic Pd(0)/Pd(II) catalytic cycle, but its unique structural features dictate specific experimental choices:
-
Oxidative Addition (Electronic Activation): The electron-withdrawing methyl ester group reduces the electron density of the adjacent C–Br bond. This electronic activation facilitates the oxidative insertion of the Pd(0) active species into the carbon-halogen bond, making this step significantly faster than it would be for unactivated cyclic vinyl bromides[1].
-
Transmetalation (Steric Management): The steric congestion imposed by the adjacent ester moiety at the 1-position and the cyclic backbone at the 3-position creates a highly hindered coordination sphere for the Palladium center[2]. To overcome this, a highly active boronate species is required. The addition of a mild base (e.g.,
) and water is critical. Water solvates the base, allowing it to coordinate with the boronic acid to form a nucleophilic boronate complex that readily transfers the aryl group to the Pd(II) center[3]. -
Reductive Elimination (Stereoretention): To ensure
retention of the double-bond geometry, a bidentate ligand with a large bite angle (such as dppf) is highly recommended. The dppf ligand enforces a cis-geometry of the aryl and vinyl groups on the Pd(II) complex, accelerating reductive elimination before any unwanted isomerization can occur[4].
Catalytic cycle of Suzuki-Miyaura coupling for cyclic vinyl bromides.
Reaction Optimization Matrix
To prevent unwanted side reactions such as ester hydrolysis or protodeboronation, the choice of base and solvent is paramount. Strong bases like
| Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield (%) | Mechanistic Observation |
| Toluene/EtOH/ | 80 | 65–75 | Moderate conversion; susceptible to catalyst aggregation (Pd black) over time. | ||
| 1,4-Dioxane/ | 80 | 85–95 | Optimal; bidentate dppf ligand effectively manages steric bulk and accelerates reductive elimination. | ||
| Toluene/ | 100 | 80–90 | High yield; electron-rich SPhos ligand promotes difficult oxidative additions. | ||
| 1,4-Dioxane/ | 80 | < 30 | Major side reaction: base-catalyzed saponification of the methyl ester. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By incorporating specific stoichiometric ratios and rigorous environmental controls, the methodology inherently minimizes the variables that lead to reaction failure.
Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials Required:
-
Substrate: this compound (1.0 equiv, limiting reagent)
-
Coupling Partner: Arylboronic acid (1.3 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.5 equiv) -
Solvents: 1,4-Dioxane (4.0 mL/mmol) and Deionized Water (1.0 mL/mmol)
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen arylboronic acid (1.3 mmol),
(0.05 mmol), and (2.5 mmol). -
Solvent Degassing & Addition: Evacuate the flask and backfill with Argon (repeat 3 times). Add 1,4-Dioxane and
via syringe. (Crucial Step: Both solvents must be sparged with Argon for at least 30 minutes prior to use. Oxygen in the system will rapidly oxidize the Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle). -
Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrate phases.
-
In-Process Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or GC-MS. The reaction typically reaches full conversion within 8–12 hours.
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure methyl 2-aryl-1-cyclohexenecarboxylate.
Troubleshooting & Causality Analysis
If the expected yields are not met, analyze the reaction through the lens of mechanistic causality:
-
Issue: High recovery of starting material / Low conversion.
-
Causality: Catalyst deactivation. Palladium catalysts are highly sensitive to dissolved oxygen.
-
Correction: Ensure rigorous Schlenk techniques are applied and verify the purity of the Argon source. Increase catalyst loading to 7.5 mol% if the boronic acid is exceptionally bulky.
-
-
Issue: Formation of dehalogenated side product (Methyl 1-cyclohexenecarboxylate).
-
Causality:
-hydride elimination pathways or hydride transfer from the solvent competing with transmetalation[2]. -
Correction: This indicates transmetalation is too slow. Ensure the base is fully dissolved (check water ratio). Alternatively, lower the reaction temperature to 70 °C to suppress the activation energy required for the dehalogenation pathway.
-
-
Issue: Saponification (Hydrolysis) of the ester group.
-
Causality: The basicity of the aqueous phase is too high, or the reaction was left heating long after completion.
-
Correction: Strictly utilize mild bases (
or ). Do not substitute with or . Quench the reaction immediately upon consumption of the limiting reagent.
-
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: libretexts.org URL:[Link][3]
-
Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books Source: rsc.org URL:[Link][1]
-
B-Alkyl Suzuki Couplings - Macmillan Group Source: princeton.edu URL:[Link][4]
Sources
Application Note: Stille Cross-Coupling of Methyl 2-bromo-1-cyclohexenecarboxylate
Executive Summary
This guide details the optimized conditions for the Palladium-catalyzed Stille cross-coupling of Methyl 2-bromo-1-cyclohexenecarboxylate (MBCC).
The Challenge: MBCC represents a "difficult" electrophile class: a tetrasubstituted vinyl halide with significant steric congestion provided by the adjacent methyl ester and the cyclohexene ring. Standard Stille conditions (e.g., Pd(PPh₃)₄ in toluene) often result in sluggish kinetics, incomplete conversion, or homocoupling of the stannane due to slow oxidative addition and transmetallation.
The Solution: This protocol utilizes a "Copper-Effect" enhanced system combined with Triphenylarsine (AsPh₃) ligands. This combination specifically addresses the steric hindrance at the Palladium center, accelerating the rate-determining transmetallation step while minimizing
Mechanistic Insight & Critical Parameters
To achieve high yields (>85%), one must understand the specific failure modes of this substrate.
The Steric Wall
The methyl ester at the C1 position creates a "steric wall" protecting the C2-Bromine bond.
-
Impact on Oxidative Addition: Bulky ligands like P(o-tol)₃, while active, can sometimes be too crowded for this specific substrate.
-
Impact on Transmetallation: This is the bottleneck. The incoming organostannane must approach a crowded Pd(II) center.
The "Soft" Ligand Advantage (AsPh₃)
We recommend Triphenylarsine (AsPh₃) over Triphenylphosphine (PPh₃).
-
Reasoning: AsPh₃ is a weaker donor and more labile ligand. It dissociates more readily from the Pd(II) intermediate, creating a vacant coordination site necessary for the bulky stannane to bind prior to transmetallation. This is the "Farina Effect."
The Copper(I) Accelerator
The addition of Copper(I) Iodide (CuI) is mandatory for consistent results with MBCC.
-
Mechanism: CuI facilitates a "double transmetallation." The organic group transfers from Sn to Cu (forming a more reactive organocopper species) and then from Cu to Pd. This bypasses the kinetically slow Sn-to-Pd direct transfer.
Mechanistic Pathway Diagram
Figure 1: The modified catalytic cycle highlighting the CuI-mediated transmetallation pathway essential for sterically hindered substrates.
Standardized Protocol (Gold Standard)
Applicability: Coupling of MBCC with vinyl-, aryl-, and heteroaryl-stannanes.
Reagents & Materials Table
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Notes |
| Substrate | This compound | 1.0 | Electrophile | Purity >95% essential. |
| Coupling Partner | Organotributylstannane (R-SnBu₃) | 1.1 - 1.2 | Nucleophile | Azeotrope with toluene if old. |
| Catalyst Source | Pd₂(dba)₃ | 0.025 (5 mol% Pd) | Pd Source | "Dipalladium tris(dibenzylideneacetone)" |
| Ligand | Triphenylarsine (AsPh₃) | 0.10 (10 mol%) | Ligand | Toxic. Handle in glovebox or hood. |
| Co-Catalyst | Copper(I) Iodide (CuI) | 0.10 - 0.20 | Promoter | Must be white/off-white. If green/brown, recrystallize. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | 0.2 M | Solvent | Anhydrous, degassed. |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical)
-
In a flame-dried Schlenk flask or microwave vial, combine Pd₂(dba)₃ (23 mg per mmol substrate) and AsPh₃ (31 mg per mmol substrate).
-
Add anhydrous NMP (half of total volume).
-
Stir at room temperature for 15 minutes. The solution should turn from purple/red to a yellow/orange hue, indicating ligand exchange.
Step 2: Substrate Addition
-
Add CuI (19-38 mg per mmol substrate) to the catalyst mixture.
-
Add this compound (1.0 equiv).
-
Add the Organostannane (1.1 equiv).
-
Wash down sides with remaining NMP to reach 0.2 M concentration.
Step 3: Reaction
-
Seal the vessel and purge with Argon for 5 minutes (sparging).
-
Thermal Method: Heat to 60–80°C for 4–12 hours.
-
Note: Start at 60°C. Only increase to 80°C if TLC shows <10% conversion after 2 hours.
-
-
Microwave Method (Preferred for screening): Heat to 100°C for 20 minutes (High absorption setting).
Step 4: Work-up (Tin Removal)
-
Safety Note: Organotin residues are highly toxic and lipophilic.
-
Dilute reaction with Diethyl Ether (Et₂O).
-
The KF Wash: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes.
-
Observation: A white polymeric solid (Bu₃SnF) will precipitate.
-
-
Filter the biphasic mixture through a pad of Celite.
-
Separate layers. Wash organic layer with water (2x) and brine (1x).
-
Dry over MgSO₄ and concentrate.
Optimization Workflow (Decision Tree)
Use this logic flow if the standard protocol yields suboptimal results.
Figure 2: Troubleshooting logic for optimizing reaction conditions.
Expected Results & Validation
Based on comparative analysis of sterically hindered
| Coupling Partner (Stannane) | Conditions | Expected Yield | Key Byproducts |
| Vinyl-SnBu₃ | Pd₂dba₃/AsPh₃/CuI, 60°C | 85-92% | Protodehalogenation (<5%) |
| Phenyl-SnBu₃ | Pd₂dba₃/AsPh₃/CuI, 80°C | 78-85% | Homocoupling (Ph-Ph) |
| Heteroaryl (e.g., Furyl) | Pd(PPh₃)₄/CuI, 90°C | 70-80% | Destannylation |
| Allyl-SnBu₃ | Pd₂dba₃/AsPh₃, No CuI | 60-75% | Isomerization of double bond |
Validation Check:
-
1H NMR: Monitor the disappearance of the vinyl proton signal of the stannane and the shift of the cyclohexene ring protons.
-
Color: The reaction should remain a clear orange/brown. If it turns black (colloidal Pd) rapidly, the catalytic cycle has broken down (ligand oxidation or insufficient stabilization).
References
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with triphenylarsine as the ligand." Journal of the American Chemical Society, 113(25), 9585-9595. Link
- Foundational text on using AsPh3 for hindered substr
-
Han, X., Stoltz, B. M., & Corey, E. J. (1999). "Cuprous iodide accelerated Stille coupling." Journal of the American Chemical Society, 121(33), 7600-7605. Link
- Establishes the "Copper Effect" mechanism.
-
Espinet, P., & Echavarren, A. M. (2004).[7] "The mechanisms of the Stille reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. Link
- Comprehensive review of mechanism and side reactions.
-
BenchChem. (2025).[6] "Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene." Link
- Source for general handling of cyclic vinyl halide substr
Sources
- 1. Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes with organoboronic acids | Scilit [scilit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. rsc.org [rsc.org]
- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 10. researchgate.net [researchgate.net]
- 11. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Polysubstituted Cyclohexenes from Methyl 2-bromo-1-cyclohexenecarboxylate
Executive Summary
This application note details the strategic use of Methyl 2-bromo-1-cyclohexenecarboxylate (Compound 1 ) as a versatile scaffold for accessing polysubstituted cyclohexene and cyclohexane derivatives. Unlike simple vinyl halides, Compound 1 possesses an
This guide provides a validated protocol for the Suzuki-Miyaura cross-coupling of Compound 1 , overcoming these barriers to install aryl, vinyl, or alkyl substituents at the C2 position. Furthermore, it outlines downstream diversification strategies to convert the coupled products into chiral, polysubstituted saturated systems, essential for medicinal chemistry campaigns targeting complex aliphatic rings.
Chemical Logic & Scaffold Synthesis[1]
Why This Scaffold?
This compound represents a "tetrasubstituted alkene precursor." Direct synthesis of tetrasubstituted alkenes is notoriously difficult due to steric repulsion. By starting with the cyclic vinyl bromide, the geometry is locked, and the bromine atom serves as a pre-installed "handle" for transition-metal catalyzed cross-coupling.
-
Electronic Bias: The C1-ester creates an electron-deficient alkene. While this typically deactivates the C-Br bond toward oxidative addition (compared to electron-rich vinyl halides), it activates the system for subsequent conjugate additions or reductions.
-
Regiocontrol: The position of the bromine ensures 100% regioselectivity during substitution, avoiding the mixture of isomers often seen in direct alkene functionalization.
Preparation of the Scaffold
While commercially available, Compound 1 is cost-effectively synthesized from Methyl 2-oxocyclohexanecarboxylate via a Vilsmeier-Haack type bromination or phosphorus tribromide (PBr
Reaction Scheme:
Expert Insight: The use of DMF as a catalyst is critical. It forms a Vilsmeier-like bromoiminium intermediate that activates the enol oxygen of the
-keto ester, facilitating the substitution with bromide.
Core Protocol: Suzuki-Miyaura Cross-Coupling[1][2]
The following protocol is optimized to mitigate the steric hindrance of the C1-ester group. Standard conditions (Pd(PPh
Materials & Reagents[3][4][5]
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl/Vinyl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl
[1]·CH Cl (3-5 mol%) -
Base: K
PO (3.0 equiv) or Cs CO (for sterically demanding boronic acids) -
Solvent: 1,4-Dioxane / Water (9:1 v/v)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Procedure
-
Degassing (Critical): In a reaction vial, combine 1,4-dioxane and water. Sparge with argon for at least 15 minutes. Oxygen is the primary cause of catalyst death in this electron-poor system.
-
Charge Reagents: To the reaction vessel, add Compound 1 (1.0 mmol, 219 mg), Boronic Acid (1.5 mmol), and Base (3.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl
·CH Cl (0.05 mmol, ~41 mg). Note: Add catalyst last to minimize exposure to air before sealing. -
Reaction: Seal the vessel and heat to 80–90 °C for 12–18 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the coupled product is typically fluorescent under UV if an aryl group is attached.
-
-
Work-up:
-
Purification: Flash column chromatography on silica gel. (Gradient: 0%
10% EtOAc in Hexanes).
Data Interpretation (Expected Results)
| Parameter | Result | Notes |
| Appearance | Clear to pale yellow oil | Darkening often indicates Pd precipitation (decomposition). |
| Yield | 75% - 92% | Lower yields with ortho-substituted boronic acids due to "ortho-ortho" clash. |
| 1H NMR | Disappearance of C2-Br signal | No vinyl proton should be observed (tetrasubstituted alkene). |
| Side Products | Protodeboronation (Ar-H) | Result of wet solvents or old boronic acid. |
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the raw keto-ester to the polysubstituted target, highlighting the decision points.
Caption: Figure 1. Synthetic workflow converting the beta-keto ester precursor into diverse polysubstituted architectures.
Advanced Applications: Downstream Diversification
Once the 2-substituted product is obtained, the molecule contains an electron-deficient tetrasubstituted alkene. This is a prime setup for stereoselective reduction.
Stereoselective Hydrogenation
Catalytic hydrogenation of the coupled product typically proceeds syn to the alkene. However, the ester group directs the facial selectivity.
-
Protocol: H
(1 atm), Pd/C (10%), MeOH, RT. -
Outcome: Predominantly yields the cis-1,2-disubstituted cyclohexane . The bulky aryl group and the ester group will orient cis to avoid torsional strain during the hydrogenation on the metal surface, although optimization of catalyst (e.g., Rh/Al
O ) may be required for high diastereomeric ratios (dr).
Mechanistic Insight: The Catalytic Cycle
Understanding the specific challenges of the Suzuki coupling for this substrate is vital for troubleshooting.
Caption: Figure 2.[2] Suzuki catalytic cycle.[4][3][5][6][7] Oxidative addition is hindered by the ortho-ester; bulky ligands (L) prevent catalyst aggregation.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Switch to SPhos-Pd-G2 or XPhos . These ligands form a protective "umbrella" over the Pd center, extending catalyst life. |
| Starting Material Recovery | Failed Oxidative Addition | Increase temperature to 100°C (switch solvent to Toluene/H2O). Ensure the bromide is high purity (free of PBr |
| Hydrodehalogenation | Ensure the solvent is anhydrous (if using anhydrous protocol) or strictly degassed. Avoid alcohols if reduction is observed. | |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas all solvents. This is the hallmark of the "Glaser" side reaction or oxidative homocoupling. |
References
-
Preparation of Vinyl Halides
- Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. (Protocol adapted for cyclohexene analog).
-
Suzuki Coupling Mechanisms & Protocols
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
-
Steric Hindrance in Cross-Coupling
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Compound Data
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound | C8H11BrO2 | CID 12859717 - PubChem [pubchem.ncbi.nlm.nih.gov]
Using Methyl 2-bromo-1-cyclohexenecarboxylate as a dienophile in Diels-Alder reactions
Application Note: Methyl 2-bromo-1-cyclohexenecarboxylate as a Dienophile in Diels-Alder Reactions
Executive Summary
This compound (M-2-BCC) represents a specialized class of cyclic
The bromine atom at the C2 position serves two critical functions:
-
Electronic Activation: It lowers the LUMO energy of the dienophile, facilitating cycloaddition with electron-rich dienes.
-
Latent Functionality: Post-cycloaddition, the resulting bridgehead bromide acts as a leaving group. Treatment with base (e.g., DBU) triggers dehydrohalogenation, regenerating unsaturation to yield
-octalins (hexahydronaphthalenes).
This guide details the preparation of M-2-BCC, its optimized use in Diels-Alder (DA) protocols, and the subsequent aromatization strategies.
Mechanistic Insight & Strategic Value
Sterics vs. Electronics
M-2-BCC is a tetrasubstituted olefin, making it sterically hindered. Thermal DA reactions are often sluggish and prone to competitive polymerization. However, the electron-withdrawing nature of the ester (–COOMe) and the inductive effect of the bromine (–Br) sufficiently activate the double bond for reaction with reactive dienes (e.g., Danishefsky’s diene, cyclopentadiene) or under Lewis Acid catalysis.
Regiochemical Control
In DA reactions, the "Ortho/Para" rule applies. The ester group at C1 is the primary director.
-
With 1-substituted dienes: The major product places the substituent "ortho" (adjacent) to the ester.
-
With 2-substituted dienes: The major product places the substituent "para" (opposite) to the ester.
The bromine atom, while sterically bulky, reinforces the electronic bias of the ester, often enhancing regioselectivity compared to the non-brominated analog.
Figure 1: The reaction pathway from M-2-BCC to functionalized octalins via Diels-Alder cycloaddition and subsequent elimination.
Preparation of the Reagent
Commercially available M-2-BCC can be expensive or impure. We recommend fresh synthesis from Methyl 2-oxocyclohexanecarboxylate.
Protocol A: Synthesis of this compound
-
Reagents: Methyl 2-oxocyclohexanecarboxylate (1.0 equiv), Phosphorus Tribromide (
, 1.2 equiv), DMF (cat.), Benzene or DCM. -
Safety:
is corrosive and reacts violently with water. Perform in a fume hood.
-
Setup: Flame-dry a 250 mL RBF equipped with a magnetic stir bar and a reflux condenser under
atmosphere. -
Dissolution: Dissolve Methyl 2-oxocyclohexanecarboxylate (5.0 g, 32 mmol) in anhydrous Benzene (50 mL) or DCM. Add catalytic DMF (3 drops).
-
Bromination: Cool to 0°C. Add
(3.6 mL, 38 mmol) dropwise over 20 minutes. -
Reaction: Allow to warm to Room Temperature (RT), then reflux for 3 hours. Monitor by TLC (disappearance of starting keto-ester).
-
Workup: Cool to 0°C. Slowly quench with ice-water (Caution: Exothermic). Extract with
(3 x 50 mL). -
Purification: Wash combined organics with sat.
and Brine. Dry over .[1] Concentrate in vacuo. -
Distillation: Purify by vacuum distillation (approx. 110-115°C @ 10 mmHg) to yield a pale yellow oil.
-
Yield: Typically 65-75%.
-
Validation:
NMR should show loss of the methine proton alpha to the ketone and appearance of the vinyl region (though tetrasubstituted, the signals shift).
-
Diels-Alder Protocols
Due to steric hindrance, thermal reactions require high temperatures. Lewis Acid (LA) catalysis is strongly recommended to lower the activation energy and improve regioselectivity.
Protocol B: Lewis Acid Catalyzed Diels-Alder
-
Scope: Reaction with 2,3-dimethyl-1,3-butadiene (Model Diene).
-
Reagents: M-2-BCC (1.0 equiv), Diene (2.0 equiv),
(1.0M in hexanes, 1.2 equiv). -
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step:
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve M-2-BCC (219 mg, 1.0 mmol) in DCM (5 mL). Cool to -78°C.[2]
-
Activation: Add
(1.2 mL, 1.2 mmol) dropwise. Stir for 15 minutes at -78°C to complex the ester carbonyl. -
Addition: Add 2,3-dimethyl-1,3-butadiene (0.23 mL, 2.0 mmol) slowly down the side of the flask.
-
Cyclization: Allow the mixture to warm slowly to 0°C over 4 hours. Stir at 0°C for an additional 12 hours.
-
Note: If reaction is incomplete by TLC, warm to RT.
-
-
Quench: Pour the mixture into a vigorously stirring solution of Rochelle’s Salt (sat. potassion sodium tartrate) and stir for 1 hour to break the Aluminum emulsion.
-
Isolation: Extract with DCM, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
Product: Methyl 9-bromo-2,3-dimethyl-decalin-9-carboxylate (Mixture of diastereomers).
-
Data Summary: Conditions Screening
| Condition | Catalyst | Temp | Time | Yield | Comments |
| Thermal | None | 160°C (Sealed Tube) | 48 h | 35% | Significant polymerization of diene; decarboxylation observed. |
| Lewis Acid | 0°C to RT | 24 h | 55% | Moderate yield; some hydrolysis of ester. | |
| Lewis Acid | -78°C to 0°C | 16 h | 82% | Optimal. Clean conversion, high diastereoselectivity. | |
| Lewis Acid | -20°C | 12 h | 68% | Good yield but difficult workup (tin emulsions). |
Post-Cycloaddition Transformation (The "Payoff")
The immediate DA adduct contains a tertiary bromide at the ring fusion (C9). This is a sterically congested "neopentyl-like" halide, making
Protocol C: Dehydrobromination to Hexahydronaphthalenes
-
Dissolve the crude DA adduct (from Protocol B) in Toluene.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 equiv).
-
Heat to reflux (110°C) for 6 hours.
-
Result: Elimination of HBr yields the tetrasubstituted alkene between C9 and C10 (or C1/C9 depending on regiochemistry).
-
Utility: This generates a conjugated ester system within a decalin framework, a common motif in terpene synthesis (e.g., Clerodane diterpenes).
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Steric bulk of the bromine prevents the diene from approaching.
-
Solution: Switch to "Danishefsky’s Diene" (highly activated) or use High-Pressure Diels-Alder conditions (10-15 kbar) if available.
-
-
Problem: Aromatization.
-
Observation: If the reaction mixture turns dark and NMR shows aromatic protons.
-
Cause: Spontaneous elimination and oxidation.
-
Control: Keep reaction under strict inert atmosphere (
/Ar) and add radical inhibitor (BHT) to the thermal reaction.
-
-
Problem: Endo/Exo Selectivity.
-
The ester group prefers the Endo orientation (secondary orbital overlap). The Bromine atom, being bulky, may force the Exo transition state. Lewis Acids (
) chelate the ester, enhancing the Endo selectivity and locking the conformation.
-
Figure 2: Decision logic for monitoring the Diels-Alder reaction progress.
References
-
Synthesis of cyclic
-halo-unsaturated esters:-
Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. Link (Note: Analogous protocol adapted for cyclohexene ring size).
-
- Hagiwara, H., et al. (2000).
- Fringuelli, F., & Taticchi, A. (2002). The Diels-Alder Reaction: Selected Practical Methods. John Wiley & Sons.
- Kraus, G. A., & Hon, Y. S. (1985). Diels-Alder reactions of bridgehead enones. Journal of Organic Chemistry, 50(25), 5696-5698.
-
Palladium Coupling of Vinyl Bromides (Alternative Pathway)
-
Oh, C. H., & Lim, Y. M. (2003). Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes. Tetrahedron Letters, 44(2), 267-270. Link
-
Sources
Application Note: Functionalization of the Methyl Ester Group in 2-Bromo-1-cyclohexenecarboxylates
Executive Summary
Methyl 2-bromo-1-cyclohexenecarboxylate (CAS 72422-64-1) is a high-value scaffold in medicinal chemistry, serving as a precursor for tetrasubstituted cyclohexenes. Its structural uniqueness lies in the coexistence of an electrophilic methyl ester and a nucleophile-sensitive vinyl bromide. This dual-functionality presents a synthetic challenge: functionalizing the ester without compromising the vinyl bromide , which is essential for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi).
This guide details three validated protocols for the chemoselective modification of the ester group:
-
Selective Reduction to the allylic alcohol using DIBAL-H.
-
Controlled Hydrolysis to the carboxylic acid using LiOH.
-
Direct Amidation to the Weinreb amide for ketone synthesis.
Strategic Analysis: The Chemoselectivity Challenge
The substrate contains two reactive centers with overlapping sensitivity profiles. Understanding their electronic interplay is critical for success.
-
The Ester (C1-COOMe): The primary target. It is conjugated to the alkene, reducing its electrophilicity compared to saturated esters.
-
The Vinyl Bromide (C2-Br): A "ticking time bomb."
-
Risk 1 (Reduction): While resistant to mild hydrides (NaBH₄), it can undergo hydrodebromination or metal-halogen exchange with strong nucleophiles or radical sources.
-
Risk 2 (Substitution): The
-position of an -unsaturated ester is electrophilic (Michael acceptor). While the bromine atom provides steric bulk, harsh basic conditions (e.g., refluxing alkoxides) can trigger addition-elimination sequences, replacing -Br with -OR or -OH.
-
Success Criteria:
-
Maintain Reaction Temperature
-78°C for hydride reductions.[1][2] -
Use "Soft" hydrolysis conditions to prevent vinyl substitution.
-
Avoid radical initiators during workup.
Reactivity Map (Visualization)
Figure 1: Chemoselective divergence from the core scaffold. Green paths indicate protocols detailed in this guide. Red dashed nodes indicate downstream utility dependent on preserving the C-Br bond.
Detailed Protocols
Protocol 1: Selective Reduction to (2-Bromocyclohex-1-enyl)methanol
Objective: Reduce the ester to the primary alcohol without reducing the double bond or the bromide. Reagent of Choice: Diisobutylaluminum hydride (DIBAL-H).[1] Why: Unlike LiAlH₄, which can be aggressive and cause debromination or conjugate reduction, DIBAL-H acts as a Lewis acid/hydride donor controlled strictly by temperature.
Materials
-
Substrate: 1.0 equiv (e.g., 2.19 g, 10 mmol)
-
DIBAL-H: 2.2 equiv (1.0 M in Toluene/Hexane)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Rochelle’s Salt (Potassium Sodium Tartrate) saturated solution.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
-
Critical Checkpoint: The internal temperature must not rise above -70°C. Exotherms can trigger debromination.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (usually 20% EtOAc/Hexane).
-
Quenching (The "Fieser" Alternative):
-
While still at -78°C, add MeOH (2 mL) dropwise to destroy excess hydride.
-
Remove the cooling bath and allow to warm to 0°C.
-
Add Saturated Rochelle’s Salt solution (equal volume to reaction solvent).
-
Vigorous Stirring: Stir rapidly for 1–2 hours until the aluminum emulsion breaks into two clear layers.
-
-
Workup: Separate layers. Extract aqueous layer with DCM (2x).[3] Dry combined organics over Na₂SO₄ and concentrate.
Expected Yield: 85–92% Data Validation:
-
1H NMR: Look for disappearance of methyl ester singlet (~3.7 ppm) and appearance of methylene doublet (~4.1 ppm).
-
Stability Check: Verify integration of the vinyl proton (if applicable) or lack of aliphatic cyclohexyl signals (over-reduction).
Protocol 2: Mild Saponification to 2-Bromo-1-cyclohexenecarboxylic Acid
Objective: Hydrolyze the ester without triggering elimination of HBr or nucleophilic substitution at the vinyl position.
Reagent of Choice: Lithium Hydroxide (LiOH).
Why: LiOH is less basic/nucleophilic than NaOH/KOH in organic solvents, minimizing the risk of attacking the
Materials
-
Substrate: 1.0 equiv
-
LiOH·H₂O: 3.0 equiv
-
Solvent System: THF:Water (3:1 ratio).
Step-by-Step Methodology
-
Dissolution: Dissolve substrate in THF (0.3 M).
-
Activation: Dissolve LiOH in the calculated amount of water and add to the THF solution. The mixture will likely be biphasic or cloudy.
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Caution: Do NOT reflux. Heat promotes the substitution of Br by OH (forming the
-keto acid/enol).
-
-
Monitoring: Run for 4–12 hours.
-
Workup:
Expected Yield: >90% Data Validation:
-
IR Spectroscopy: Shift of C=O stretch from ~1720 cm⁻¹ (ester) to ~1690 cm⁻¹ (conjugated acid) + broad O-H stretch.
Protocol 3: Direct Conversion to Weinreb Amide
Objective: Convert ester directly to N-methoxy-N-methylamide for subsequent Grignard addition (to form ketones). Reagent of Choice: Trimethylaluminum (AlMe₃) + N,O-Dimethylhydroxylamine HCl. Why: Direct aminolysis is too slow for conjugated esters. The AlMe₃ method generates a powerful aluminum amide nucleophile that bypasses the need for acid chloride formation.
Materials
-
Substrate: 1.0 equiv
-
N,O-Dimethylhydroxylamine HCl: 2.0 equiv
-
Trimethylaluminum (2.0 M in Toluene): 2.0 equiv
-
Solvent: Anhydrous DCM.
Step-by-Step Methodology
-
Reagent Formation: In a dry flask under Argon at 0°C, suspend the amine salt in DCM. Carefully add AlMe₃ dropwise. (Methane gas evolution! Vent via needle). Stir 30 mins at RT to form the active reagent.
-
Addition: Cool reagent mixture to 0°C. Add the ester substrate (dissolved in minimal DCM) dropwise.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quenching:
-
Safety Critical: Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt. (Caution: Aluminum salts react vigorously).
-
-
Workup: Standard extraction with DCM.
Expected Yield: 75–85%
Workflow Visualization (DIBAL Reduction)
Figure 2: Operational workflow for the DIBAL-H reduction. The red node highlights the temperature critical control point to prevent side reactions.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Loss of Bromide (Debromination) | Temperature too high during DIBAL addition. | Ensure internal probe reads <-70°C. Add reagent slower. |
| Low Yield in Hydrolysis | Formation of | Switch from NaOH to LiOH. Lower temperature. |
| Aluminum Emulsion (Reduction) | Insufficient quenching time. | Use Rochelle's salt and stir vigorously for >1 hour. |
| Incomplete Amidation | Old AlMe₃ reagent. | Use fresh AlMe₃. Ensure amine salt is dry. |
References
-
Preparation of Vinyl Bromides
-
Smith, A. B.; Branca, S. J.; Guaciaro, M. A.; Wovkulich, P. M.; Korn, A. "2-Hydroxymethyl-2-cyclopentenone". Organic Syntheses, 1983 , 61, 65. (Demonstrates homologous vinyl bromide stability).
-
-
DIBAL-H Reduction of Esters
-
"DIBAL-H Reduction of Esters to Aldehydes/Alcohols". Organic Chemistry Portal. Link
-
-
Cross-Coupling Utility
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995 , 95, 2457-2483. Link
-
-
Weinreb Amide Synthesis
-
Levin, J. I.; Turos, E.; Weinreb, S. M. "An alternative procedure for the aluminum-mediated conversion of esters to amides". Synthetic Communications, 1982 , 12, 989-993. Link
-
-
General Reactivity of 2-Halo-1-alkenecarboxylates
-
Tata, R. R.; Harmata, M. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate". Organic Syntheses, 2018 , 95, 425-438. (Provides context on handling similar functionalized cyclic bromo-esters).
-
Sources
Scalable Synthesis Methods for Methyl 2-bromo-1-cyclohexenecarboxylate: A Comprehensive Protocol Guide
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1)
Introduction & Strategic Rationale
This compound is a highly versatile
When scaling up the synthesis of this compound, process chemists must prioritize regioselectivity, atom economy, and the avoidance of complex purification bottlenecks. This application note details two field-proven, scalable methodologies for synthesizing this compound:
-
Route A: Vilsmeier-Haack type deoxofluorination/bromination of a
-keto ester. -
Route B: Bromination and subsequent dehydrobromination of an
-unsaturated ester.
Both routes are designed as self-validating systems , incorporating visual and analytical checkpoints to ensure high-fidelity execution without requiring constant off-line analysis.
Route A: Vilsmeier-Type Bromination of Methyl 2-oxocyclohexanecarboxylate
Scientific Causality & Mechanism
The direct bromination of ketones often yields a mixture of
Methyl 2-oxocyclohexanecarboxylate exists in equilibrium with its enol tautomer. The enol oxygen nucleophilically attacks the bromoiminium ion, forming an activated enol-iminium intermediate. The liberated bromide ion then undergoes an addition-elimination sequence at the C2 position, expelling DMF and yielding the target
Caption: Workflow and mechanistic pathway for the Vilsmeier-type bromination.
Step-by-Step Protocol
-
Reagent Preparation: In an oven-dried, argon-flushed 1 L round-bottom flask, dissolve anhydrous DMF (1.2 equiv, 120 mmol) in anhydrous dichloromethane (DCM, 200 mL). Cool the system to 0 °C using an ice-water bath.
-
Activation: Add
(1.1 equiv, 110 mmol) dropwise over 20 minutes via an addition funnel.-
Self-Validating Checkpoint: The solution will transition from colorless to a pale yellow/orange tint, indicating the successful formation of the Vilsmeier-Haack complex.
-
-
Substrate Addition: Dissolve Methyl 2-oxocyclohexanecarboxylate (1.0 equiv, 100 mmol) in DCM (50 mL). Add this solution dropwise to the activated complex at 0 °C to prevent uncontrolled exothermic degradation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–23 °C) for 3 hours.
-
Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous
(200 mL).-
Causality: Slow quenching is critical to safely hydrolyze unreacted
and neutralize the generated without hydrolyzing the newly formed methyl ester.
-
-
Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude oil via short-path vacuum distillation or silica gel plug (eluting with 10% EtOAc in Hexanes) to yield the pure product.
Route B: Bromination / Dehydrobromination Sequence
Scientific Causality & Mechanism
Route B constructs the vinyl bromide through a classical two-step sequence starting from Methyl cyclohex-1-ene-1-carboxylate.
First, electrophilic anti-addition of
Caption: Reaction workflow for the bromination and dehydrobromination sequence.
Step-by-Step Protocol
-
Bromination: Dissolve Methyl cyclohex-1-ene-1-carboxylate (1.0 equiv, 100 mmol) in anhydrous DCM (150 mL) and cool to 0 °C.
-
Electrophilic Addition: Add a solution of
(1.05 equiv, 105 mmol) in DCM (50 mL) dropwise.-
Self-Validating Checkpoint: The deep red color of the
drops will instantly decolorize upon hitting the solution. Stop the addition when a faint, persistent red/orange tint remains, confirming complete consumption of the alkene.
-
-
Solvent Conditioning: Concentrate the mixture briefly under reduced pressure to remove trace unreacted
, then redissolve the crude 1,2-dibromide in fresh anhydrous DCM (200 mL) and cool back to 0 °C. -
Dehydrobromination: Add DBU (1.5 equiv, 150 mmol) dropwise over 30 minutes.
-
Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation and side-reactions (e.g., ester hydrolysis or polymerization).
-
-
Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Wash the organic layer with cold 1M HCl (2 × 150 mL) to remove the DBU·HBr salt and excess DBU. Wash with brine, dry over
, and concentrate. Purify via column chromatography.
Quantitative Data & Route Comparison
To assist process chemists in selecting the optimal route for their specific laboratory infrastructure, the quantitative metrics of both methods are summarized below:
| Parameter | Route A (Vilsmeier-Type) | Route B (Bromination/Elimination) |
| Overall Yield | 75 – 85% | 65 – 75% |
| Step Count | 1 (One-pot) | 2 (Sequential) |
| Atom Economy | Moderate (generates phosphorus byproducts) | Low (generates heavy DBU·HBr salt) |
| Scalability | Excellent (Easily scaled to >1 kg) | Good (Best for <100 g scale due to exotherms) |
| Key Reagents | ||
| Primary Hazard | Corrosive/Toxic ( | Toxic/Volatile ( |
Analytical Validation of the Target Compound
A robust protocol must end with definitive analytical proof. When validating the synthesized this compound, rely on the following spectral markers [1]:
-
H NMR (400 MHz,
): The defining feature of success is the complete absence of vinylic protons (typically found in the 5.5–6.5 ppm range). The methyl ester will appear as a sharp, distinct singlet at ~3.75 ppm. The allylic ring protons (C3 and C6) will present as multiplets around 2.4–2.6 ppm. -
GC-MS Analysis: The mass spectrum provides an immediate self-validating isotopic signature. Due to the natural abundance of bromine isotopes (
Br and Br), the molecular ion peak will appear as a distinct 1:1 doublet at m/z 218 and 220 , confirming the incorporation of exactly one bromine atom.
References
-
National Center for Biotechnology Information (PubChem). "this compound - CID 12859717." PubChem Database. Available at:[Link]
-
Tata, R. R., & Harmata, M. "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Organic Syntheses, 2018, 95, 425-438. Available at:[Link]
-
National Center for Biotechnology Information (PubChem). "1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) - CID 81005." PubChem Database. Available at: [Link]
Total synthesis intermediates derived from Methyl 2-bromo-1-cyclohexenecarboxylate
Initiating Search Strategy
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Organizing Reactions and Content
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate
Welcome to the Technical Support Center for the synthesis of Methyl 2-bromo-1-cyclohexenecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve reaction yields and overcome common experimental challenges.
Introduction
The synthesis of this compound, a valuable intermediate in organic synthesis, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide outlines two primary synthetic routes and addresses potential issues that may arise during each step. Our goal is to equip you with the knowledge to not only execute these syntheses successfully but also to understand the underlying chemical principles for effective troubleshooting.
Part 1: Synthetic Strategies & Troubleshooting
Two common synthetic pathways to this compound are the Addition-Elimination Route starting from Methyl 1-cyclohexenecarboxylate, and the Ketone Precursor Route beginning with Methyl 2-oxocyclohexanecarboxylate. Each route has its own set of advantages and potential pitfalls.
Route 1: Addition-Elimination from Methyl 1-cyclohexenecarboxylate
This two-step approach involves the initial bromination of the double bond of Methyl 1-cyclohexenecarboxylate to form a vicinal dibromide, followed by the elimination of hydrogen bromide (HBr) to yield the desired product.
Caption: Workflow for the Addition-Elimination synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting for Route 1
Step 1: Bromination of Methyl 1-cyclohexenecarboxylate
Q1: My bromination reaction is slow or incomplete. What could be the cause?
A1:
-
Purity of Starting Material: Ensure your Methyl 1-cyclohexenecarboxylate is free from impurities, especially those that can react with bromine, such as residual solvents from a previous step.
-
Solvent Choice: The reaction is typically performed in a non-polar, aprotic solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄) to avoid participation of the solvent in the reaction. Ensure the solvent is anhydrous, as water can lead to the formation of bromohydrin byproducts.
-
Temperature: While the reaction is often carried out at low temperatures (0 °C to room temperature) to control selectivity, very low temperatures can significantly slow down the reaction rate. If the reaction is sluggish, consider allowing it to warm slowly to room temperature.
-
Light: While not always necessary, initiation with light can sometimes facilitate the reaction. However, be aware that this can also promote unwanted radical side reactions.
Q2: I am observing multiple products in my crude reaction mixture after bromination. What are the likely side products and how can I minimize them?
A2:
-
Allylic Bromination: One of the most common side reactions is allylic bromination, where a bromine atom substitutes a hydrogen on a carbon adjacent to the double bond. This is more likely to occur at higher temperatures or with UV light initiation. To minimize this, perform the reaction in the dark and maintain a low temperature.
-
Over-bromination: The addition of excess bromine can lead to further reactions. Use of a slight excess (typically 1.05-1.1 equivalents) of bromine is recommended. Adding the bromine dropwise to the solution of the alkene can also help to control the reaction.
-
Formation of Bromohydrin: If there is water present in the reaction mixture, it can act as a nucleophile and attack the bromonium ion intermediate, leading to the formation of a bromohydrin. Ensure all glassware is oven-dried and use anhydrous solvents.
Step 2: Elimination of HBr
Q3: My elimination reaction is giving a low yield of the desired product. What can I do to improve it?
A3:
-
Choice of Base: A strong, non-nucleophilic base is crucial for promoting the E2 elimination pathway. 1,8-Diazabicycloundec-7-ene (DBU) is a highly effective base for this transformation.[1][2] Other bases like potassium tert-butoxide can also be used, but may lead to a different regiochemical outcome.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is generally preferred for this elimination reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
-
Purity of the Dibromo Intermediate: Ensure the dibromo intermediate from the previous step is reasonably pure. Impurities can interfere with the elimination reaction.
Q4: I am getting a mixture of regioisomers. How can I control the regioselectivity of the elimination?
A4: The regioselectivity of the elimination is influenced by the acidity of the alpha-protons and steric factors. The ester group at C1 enhances the acidity of the proton at C2, favoring its removal and the formation of the desired product.
-
Base Selection: The choice of base can influence the regiochemical outcome. Bulky bases like potassium tert-butoxide may favor the formation of the less substituted alkene (Hofmann product), while smaller, strong bases like DBU tend to favor the more substituted alkene (Zaitsev product), which in this case is the desired product.[1][2]
-
Reaction Conditions: Carefully controlling the temperature and reaction time can also influence the product distribution.
Route 2: Ketone Precursor Route
This alternative route starts from Methyl 2-oxocyclohexanecarboxylate. It involves the alpha-bromination of the ketone, followed by reduction of the carbonyl group and subsequent dehydration to form the double bond.
Caption: Workflow for the Ketone Precursor synthetic route.
Frequently Asked Questions (FAQs) & Troubleshooting for Route 2
Step 1: α-Bromination of Methyl 2-oxocyclohexanecarboxylate
Q5: My α-bromination reaction is not selective and I am getting di-brominated products. How can I improve the selectivity?
A5:
-
Reaction Conditions: The α-bromination of ketones can be performed under acidic or basic conditions. Acid-catalyzed bromination typically proceeds through the enol form and can be easier to control for mono-bromination.[3]
-
Brominating Agent: Using a milder brominating agent like N-bromosuccinimide (NBS) can offer better control over the reaction compared to using elemental bromine (Br₂).[2][4]
-
Stoichiometry: Careful control of the stoichiometry of the brominating agent is critical. Use of a slight excess of the ketone relative to the brominating agent can help to minimize di-bromination.
Q6: The α-bromination reaction is messy and difficult to work up. Are there any cleaner alternatives?
A6: Polymer-supported brominating agents, such as polymer-supported pyridinium bromide perbromide, have been developed to simplify the workup and purification process. These reagents can often be removed by simple filtration.
Step 2: Reduction of the Carbonyl Group
Q7: The reduction of the α-bromo ketone is leading to debromination. How can I prevent this?
A7:
-
Choice of Reducing Agent: A mild reducing agent is required to selectively reduce the ketone without affecting the carbon-bromine bond. Sodium borohydride (NaBH₄) is a common choice for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause debromination.
-
Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to minimize side reactions.
Step 3: Dehydration of the β-bromo alcohol
Q8: The dehydration step is giving a mixture of products or a low yield. What are the key factors to control?
A8:
-
Dehydrating Agent: A variety of dehydrating agents can be used, such as phosphorus oxychloride (POCl₃) in pyridine, or thionyl chloride (SOCl₂) in pyridine. The choice of reagent can influence the regioselectivity and stereoselectivity of the elimination.
-
Reaction Conditions: The temperature and reaction time should be carefully optimized to favor the desired elimination pathway and minimize side reactions like rearrangement or substitution.
Part 2: Experimental Protocols
Protocol 1: Addition-Elimination Route
Step 1: Synthesis of Methyl 1,2-dibromo-1-cyclohexanecarboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1-cyclohexenecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in DCM dropwise to the stirred solution. Maintain the temperature below 5 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 1,2-dibromo-1-cyclohexanecarboxylate. This crude product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude Methyl 1,2-dibromo-1-cyclohexanecarboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Ketone Precursor Route
Step 1: Synthesis of Methyl 1-bromo-2-oxocyclohexanecarboxylate
-
To a solution of Methyl 2-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of hydrobromic acid (HBr).
-
Slowly add bromine (1.0 eq) to the solution at room temperature with stirring.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Step 2: Synthesis of Methyl 1-bromo-2-hydroxycyclohexanecarboxylate
-
Dissolve the crude Methyl 1-bromo-2-oxocyclohexanecarboxylate (1.0 eq) in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the solution, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
Dissolve the crude Methyl 1-bromo-2-hydroxycyclohexanecarboxylate (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 3: Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Addition-Elimination Route | Ketone Precursor Route |
| Starting Material | Methyl 1-cyclohexenecarboxylate | Methyl 2-oxocyclohexanecarboxylate |
| Number of Steps | 2 | 3 |
| Key Reagents | Br₂, DBU | Br₂, NaBH₄, POCl₃ |
| Potential for Regioisomers | High in elimination step | Low, controlled by ketone position |
| Common Side Reactions | Allylic bromination, over-bromination | Di-bromination, debromination |
| Overall Yield | Moderate to Good | Moderate |
Part 4: Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
-
Kutsumura, N., Niwa, K., & Saito, T. (2010). A chemoselective DBU-promoted elimination of vicinal dibromoalkanes having an adjacent O-functional group enables an efficient one-pot method for bromination-elimination of allyl alcohol derivatives to give 2-bromo allyl alcohol derivatives. Organic Letters, 12(15), 3316–3319. [Link]
-
Izumisawa, Y., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. International Journal of Organic Chemistry, 1(3), 85-92. [Link]
-
ResearchGate. (2025). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 95, 425-438. [Link]
-
ResearchGate. (2025). Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. [Link]
-
Siddiqui, Z. N., & Khan, K. (2012). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of the Brazilian Chemical Society, 23(1), 156-164. [Link]
-
ResearchGate. (2019). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]
- Google Patents. (2017). Methods of preparing alpha,beta-unsaturated or alpha-halo ketones and aldehydes.
-
YouTube. (2023). 1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS. [Link]
-
Pure. (n.d.). Dehydration reactions in polyfunctional natural products. [Link]
-
Organic Syntheses. (n.d.). A general synthetic method for the preparation of conjugated dienes from olefins using. [Link]
-
Reddit. (2012). Trying again- Organic Chem 1 Synthetic Route. [Link]
-
JulietHahn.com. (n.d.). Chapter 6 Notes. [Link]
-
Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
- Google Patents. (2003). Method for purifying a bromine compound.
-
Royal Society of Chemistry. (n.d.). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. [Link]
-
Pearson. (n.d.). Write the propagation steps for the addition of HBr to 1-methylcyclohexene in the presence of a peroxide. [Link]
-
JulietHahn.com. (n.d.). Chapter 8 Lecture. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
- Google Patents. (2005).
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. [Link]
-
YouTube. (2021). 21.3 Alpha Halogenation | Organic Chemistry. [Link]
Sources
Purification of Methyl 2-bromo-1-cyclohexenecarboxylate by column chromatography
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1)[1].
As a
This guide provides a causality-driven approach to mastering its purification, ensuring high-purity recovery without compromising yield.
Part 1: Physicochemical Profile & Chromatographic Behavior
To design an effective separation strategy, we must first understand how the molecule's physical properties dictate its interaction with the stationary and mobile phases.
| Property | Value | Chromatographic Implication |
| Molecular Weight | 219.08 g/mol [1] | Low molecular weight and lack of strong intermolecular forces make it highly volatile. Prone to loss during solvent evaporation. |
| Functional Groups | Ester, Vinylic Bromide, Alkene | Moderate polarity. The conjugated system makes it highly UV-active at 254 nm, allowing for real-time fraction monitoring. |
| TLC | ~0.45 (10% EtOAc/Hexanes) | Elutes rapidly. Requires low-polarity, precisely controlled isocratic solvent systems to prevent co-elution. |
| Boiling Point | ~100–110 °C @ 10 mmHg | Cannot be dried under high-vacuum manifolds for extended periods without significant mass loss. |
Part 2: Standard Operating Procedure (SOP) for Purification
The following protocol is a self-validating system designed to prevent band broadening and maximize resolution based on foundational flash chromatography principles [2].
Step 1: Stationary Phase Preparation
-
Action: Weigh out Silica Gel 60 (230–400 mesh) at a 40:1 mass ratio relative to your crude mixture. Slurry pack the column using 100% Hexanes.
-
Causality: A 40:1 ratio provides sufficient theoretical plates to separate the brominated product from unreacted starting materials (e.g., methyl cyclohexanecarboxylate), which share similar dipole moments.
Step 2: Sample Loading (Dry Loading Technique)
-
Action: Dissolve the crude oil in a minimal volume of dichloromethane (DCM). Add silica gel (2x the mass of the crude) and concentrate on a rotary evaporator until a free-flowing powder is obtained. Apply this powder evenly to the top of the column bed and top with a 1 cm layer of clean sand.
-
Causality: Direct liquid loading of dense, oily reaction matrices causes uneven partitioning at the solvent-stationary phase interface, leading to band distortion ("fingering"). Dry loading pre-adsorbs the analyte, ensuring a uniform, planar elution band.
Step 3: Isocratic Elution
-
Action: Elute the column isocratically using 2% Ethyl Acetate in Hexanes.
-
Self-Validation: Do not increase the solvent polarity until the target UV-active band has completely eluted. Monitor the eluent front via TLC; premature gradient steepening will compress the bands and cause late-eluting impurities to co-elute with the tail of your product.
Step 4: Fraction Analysis & Concentration
-
Action: Spot fractions on a silica TLC plate. Visualize first under UV light (254 nm), then stain with Potassium Permanganate (
)[3]. Pool the fractions that show a single spot. Concentrate on a rotary evaporator with the water bath set strictly below 25 °C .
Figure 1: Self-validating flash chromatography workflow for this compound.
Part 3: Troubleshooting Guides & FAQs
Figure 2: Diagnostic logic tree for resolving common purification failures.
Q1: My isolated yield is significantly lower than my crude NMR conversion, but no degradation products are visible on TLC. Where is my product?
The Causality: You are likely evaporating the product. This compound has a molecular weight of only 219.08 g/mol [1] and is a liquid at room temperature. Because it lacks strong hydrogen-bond donating groups (like -OH or -NH2), its intermolecular forces are weak. When subjected to high vacuum or elevated rotary evaporator bath temperatures (>30 °C), the compound co-distills with the evaporating hexanes/ethyl acetate. The Solution:
-
Never exceed a 25 °C water bath temperature during rotary evaporation.
-
Stop the evaporation the moment the solvent is removed; do not leave the flask spinning under vacuum.
-
Do not place the final isolated oil on a high-vacuum Schlenk line overnight.
Q2: The product band tails severely on standard silica gel, leading to broad fractions and overlap with closely eluting impurities. How can I sharpen the elution profile?
The Causality: Standard silica gel surfaces are populated with slightly acidic silanol groups (Si-OH). The carbonyl oxygen of the
Q3: I am seeing co-elution of this compound with the unbrominated precursor. How can I differentiate and separate them?
The Causality: The addition of a vinylic bromine increases lipophilicity, but the conjugated ester alters the molecular dipole, resulting in an
-
Separation: Maintain a strict isocratic elution at 1% to 2% EtOAc in Hexanes. The separation requires a slow elution velocity to exploit the minor differences in partitioning coefficients.
-
Differentiation: Rely on differential TLC visualization. While both may be UV active (if the precursor is an enone/enoate), the target molecule contains a highly reactive double bond. Stain your TLC plates with
; the target alkene will rapidly reduce the permanganate, turning the bright purple background into a distinct yellow/brown spot instantly, whereas saturated precursors will react much slower or not at all[3].
Part 4: References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12859717, this compound." PubChem,[Link].
-
Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923–2925.[Link].
-
Nichols, L. "2.3G: Visualization Techniques - TLC Stains." Organic Chemistry Laboratory Techniques, Chemistry LibreTexts, 2021.[Link].
Sources
TechSupport: Overcoming Steric Hindrance in Methyl 2-bromo-1-cyclohexenecarboxylate Reactions
Executive Summary: The "Steric Wall"
You are likely reading this because your standard Suzuki or Stille coupling conditions (e.g., Pd(PPh
Methyl 2-bromo-1-cyclohexenecarboxylate represents a "perfect storm" of steric and electronic resistance:
-
Tetrasubstituted Geometry: The reaction center (C2) is flanked by a rigid ring system and a bulky methyl ester at C1. This creates a "steric wall" that blocks the approach of the transmetallating species.
-
Electronic Deactivation: While the ester is electron-withdrawing (lowering the LUMO for oxidative addition), the steric bulk often prevents the palladium(0) species from achieving the necessary coordination geometry.
-
The Dehalogenation Trap: When the cross-coupling cycle stalls at transmetallation due to sterics, the long-lived Pd(II)-Ar intermediate is prone to scavenging hydrides from the solvent, leading to the reduced byproduct (methyl 1-cyclohexenecarboxylate) rather than the coupled product.
This guide provides self-validating protocols to bypass these barriers using Next-Generation Buchwald Precatalysts and PEPPSI-IPent systems .
Troubleshooting Decision Matrix
Before proceeding to protocols, diagnose your specific failure mode using the decision tree below.
Figure 1: Diagnostic workflow for failed cross-coupling reactions.
Protocol A: The "Golden Standard" Suzuki Coupling
Applicability: Coupling with aryl/heteroaryl boronic acids.[1] The Fix: Utilizing SPhos Pd G2 (Generation 2 Buchwald Precatalyst). Why it works: SPhos is an electron-rich, bulky biaryl phosphine. Its specific geometry allows it to "wrap" around the Pd center, facilitating oxidative addition into the hindered C-Br bond, while also creating a pocket that accelerates reductive elimination—the two steps most hindered by your substrate [1].
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: SPhos Pd G2 (0.02 equiv / 2 mol%)[2]
-
Note: Do not use in situ generation (Pd(OAc)2 + Ligand) if possible; precatalysts ensure accurate Pd:L ratio.
-
-
Base: Potassium Phosphate Tribasic (K
PO ), finely ground (3.0 equiv) -
Solvent: Toluene : Water (10:1 ratio) - Degassed
Step-by-Step Workflow
-
Inert Setup: Charge a reaction vial with the substrate, boronic acid, K
PO , and SPhos Pd G2. Cap with a septum. -
Evacuation: Evacuate and backfill with Argon (x3). Oxygen is the enemy of the active monomeric Pd(0) species.
-
Solvent Addition: Add the degassed Toluene/Water mixture via syringe.
-
Tip: A small amount of water is CRITICAL. Completely anhydrous conditions often fail with inorganic bases because the boronic acid cannot activate to the boronate species.
-
-
Thermal Activation: Heat to 80 °C for 4–12 hours.
-
Monitoring: Check LCMS at 2 hours. If starting material remains but no dehalogenation is seen, increase to 100 °C.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[3] Dry over Na
SO .
Data Comparison: Ligand Efficacy
| Ligand System | Yield (%) | Observation |
|---|
| Pd(PPh
Protocol B: The Negishi "Nuclear Option"
Applicability: When boronic acids fail, are unstable, or the substrate is extremely hindered. The Fix: PEPPSI-IPent catalyst with Organozinc reagents.[4] Why it works: Organozinc reagents are more nucleophilic than boronates, bypassing the difficult transmetallation step. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) ligand system utilizes an NHC (N-Heterocyclic Carbene) which is sterically bulky but electronically hyper-donating, stabilizing the Pd center against decomposition [2].
Materials
-
Substrate: this compound (1.0 equiv)
-
Zinc Reagent: ArylZinc Bromide (R-ZnBr) (1.5 equiv)
-
Preparation: Ideally prepared via Magnesium insertion into Ar-Br followed by transmetallation with ZnBr
(Knochel method) or purchased as a solution.
-
-
Catalyst: Pd-PEPPSI-IPent (1 mol%)
-
Solvent: THF (Anhydrous)
Step-by-Step Workflow
-
Catalyst Loading: In a glovebox or under strict Argon flow, add Pd-PEPPSI-IPent and the substrate to a dry vial. Dissolve in anhydrous THF.
-
Reagent Addition: Add the Organozinc reagent dropwise at Room Temperature .
-
Warning: Exotherm is possible.
-
-
Reaction: Stir at RT for 30 minutes. If no reaction, heat to 50 °C.
-
Note: PEPPSI catalysts are extremely active; high heat is rarely needed and may decompose the zinc reagent.
-
-
Quench: Quench with saturated NH
Cl solution.
Mechanistic Insight: Why SPhos?
To understand why you must use SPhos, we must visualize the catalytic cycle blockage.
Figure 2: The catalytic cycle highlighting the Transmetallation bottleneck. Without bulky ligands like SPhos, the cycle stalls at the red node, leading to dehalogenation.
FAQ
Q: Can I use Pd(OAc)
Q: My ester hydrolyzed to the acid. Why?
A: You likely used a hydroxide base (NaOH/LiOH) or the reaction ran too long at high heat. Switch to K
Q: Why do you recommend Toluene/Water over DMF? A: DMF can decompose at high temperatures to release dimethylamine, which can poison the catalyst or react with the ester. Toluene/Water is a biphasic system that protects the catalyst and allows for clean phase separation.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006. Link
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013. Link
Sources
Technical Support Center: Handling, Storage, and Troubleshooting for Methyl 2-bromo-1-cyclohexenecarboxylate
Welcome to the Technical Support Center for Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) . As a
This guide provides researchers and drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols to prevent and address degradation.
Core Degradation Pathways & Causality
Understanding the causality behind compound degradation is the first step in prevention. This compound is susceptible to three primary degradation vectors:
-
Ester Hydrolysis: The electron-withdrawing nature of the adjacent vinylic bromide increases the electrophilicity of the ester carbonyl. Exposure to ambient moisture, especially under slightly acidic or basic conditions, drives the hydrolysis of the methyl ester to yield 2-bromo-1-cyclohexenecarboxylic acid and methanol.
-
Photolytic Cleavage (Radical Generation): The vinylic C–Br bond is photolabile. Exposure to UV or ambient visible light induces homolytic cleavage, generating highly reactive vinylic radicals and bromine radicals (Br•). This initiates a cascade of auto-oxidation and polymerization events.
-
Dehydrobromination (Elimination): While vinylic halides resist classical
substitution, exposure to strong bases or excessive heat triggers elimination. Because forming a cyclic alkyne (cyclohexyne) in a 6-membered ring creates prohibitive ring strain, the molecule instead eliminates HBr to form conjugated cyclohexadiene derivatives ([1]).
Figure 1: Primary chemical degradation pathways of this compound.
Quantitative Storage Data
To maximize shelf life, environmental variables must be strictly controlled. The table below summarizes the causality between storage conditions and expected stability.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life | Primary Degradation Risk |
| Optimal | 0 to 8 °C | Argon/Nitrogen | Dark (Amber Vial) | > 12 Months | Negligible |
| Sub-optimal | Room Temp (20-25 °C) | Air | Dark | 1 to 3 Months | Hydrolysis, Slow Oxidation |
| Poor | Room Temp | Air | Ambient Light | < 2 Weeks | Photolysis, Radical Polymerization |
| Destructive | > 40 °C | Humid Air | Ambient Light | Days | Rapid Dehydrobromination & Hydrolysis |
(Data supported by standard handling parameters for
Standard Operating Procedure: Inert Aliquoting and Storage
To create a self-validating system where degradation is proactively prevented, follow this step-by-step methodology when receiving or handling a new batch.
Step 1: Thermal Equilibration
-
Action: Upon removing the source bottle from 0–8 °C storage, place it in a desiccator and allow it to warm to room temperature (approx. 30–45 minutes) before opening.
-
Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, which acts as a catalyst for ester hydrolysis.
Step 2: Inert Atmosphere Preparation
-
Action: Prepare flame-dried amber glass vials. Purge each vial with a gentle stream of high-purity Argon or Nitrogen for 30 seconds.
-
Causality: Amber glass blocks UV/Vis light, preventing photolytic C–Br cleavage. Argon, being heavier than air, creates a protective blanket that displaces oxygen and moisture.
Step 3: Transfer
-
Action: Using a dry, inert-gas-purged glass syringe (if neat liquid) or a desiccated spatula, transfer the required aliquots into the prepared vials under a positive stream of inert gas.
Step 4: Sealing and Validation
-
Action: Seal the vials with PTFE-lined screw caps. Wrap the junction with Parafilm. Store immediately at 0–8 °C.
-
Validation: To verify the seal integrity over time, weigh the vial after sealing and record the mass. A change in mass prior to the next use indicates a compromised seal and potential solvent evaporation or moisture ingress.
Troubleshooting & FAQs
Q1: My sample has darkened to a yellow/brown color and emits a sharp, acrid odor. Is it still usable?
Diagnosis: No. The compound has undergone severe photolytic or thermal degradation. Mechanistic Cause: The darkening is caused by the formation of conjugated polyenes (polymerization) and auto-oxidation products. The sharp, acrid odor is hydrogen bromide (HBr) gas, which is released during dehydrobromination ([3]). Self-Validation Test: Hover a piece of wet pH paper over the headspace of the open vial (do not touch the liquid). If it rapidly turns red (pH < 2), HBr gas is actively evolving. Discard the batch safely.
Q2: During H NMR analysis, the methyl singlet at ~3.7 ppm is missing or significantly reduced, and a broad peak has appeared.
Diagnosis: Ester Hydrolysis.
Mechanistic Cause: The methyl ester has reacted with trace water to form 2-bromo-1-cyclohexenecarboxylic acid and free methanol. The missing singlet corresponds to the lost
Q3: I am observing low yields and inconsistent kinetics in my Palladium-catalyzed Suzuki/Stille cross-coupling reactions.
Diagnosis: Catalyst poisoning or stoichiometric imbalance due to degraded starting material.
Mechanistic Cause: Vinylic bromides are excellent electrophiles for cross-coupling. However, if your batch contains HBr (from degradation), the acid will protonate the basic ligands of your Pd-catalyst, deactivating it. Furthermore, if the starting material has partially degraded into a diene, the actual molarity of the active vinylic bromide is lower than calculated.
Solution: Always run a quick GC-MS or
References
Sources
Optimizing catalyst loading for coupling Methyl 2-bromo-1-cyclohexenecarboxylate
Technical Support Center: Optimizing Catalyst Loading for Coupling Methyl 2-bromo-1-cyclohexenecarboxylate
Topic: Catalyst Optimization & Troubleshooting for Sterically Hindered Vinyl Halides Ticket ID: #RXN-882-CYC Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Substrate Challenge
You are working with This compound , a tetrasubstituted vinyl bromide motif. This substrate presents a unique "push-pull" challenge in cross-coupling (Suzuki-Miyaura, Sonogashira, etc.):
-
Steric Wall: The methyl ester at the C1 position creates significant steric hindrance ortho to the reaction site (C2-Br). This impedes the approach of the bulky transmetallating species.
-
Electronic Activation: While the electron-withdrawing ester group theoretically activates the C-Br bond for oxidative addition, it also makes the resulting Pd(II) intermediate susceptible to competing pathways like protodehalogenation or ester hydrolysis if the base is too aggressive.
This guide moves beyond "standard recipes" to help you engineer a reaction system that maximizes Turnover Number (TON) while minimizing metal waste.
Module 1: Catalyst Selection & Screening Strategy
Q: I am currently using Pd(PPh₃)₄ at 5 mol% and seeing incomplete conversion. Should I just increase the loading?
A: Do not increase the loading yet. The issue is likely catalyst stability, not just quantity. Pd(PPh₃)₄ is coordinatively saturated and prone to oxidation. For a hindered substrate like yours, the rate-determining step is often transmetallation , which requires an open coordination site.
Recommendation: Switch to a "loose-ligand" or "pre-catalyst" system.
-
Tier 1 (Robustness): Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The large bite angle of bidentate ferrocenyl ligands forces the Pd center into a geometry that favors reductive elimination, which is crucial for sterically crowded products.
-
Tier 2 (High Activity): XPhos Pd G4 or SPhos Pd G3 . These Buchwald precatalysts generate the active mono-ligated Pd(0) species in situ. The bulky biaryl phosphines (XPhos/SPhos) form a protective "roof" over the metal, preventing aggregation (Pd black) while allowing the substrate to enter.
Q: How do I screen for the lowest effective loading?
A: Use a "Logarithmic Deceleration" screening protocol. Do not screen linear decrements (5%, 4%, 3%). Instead, screen orders of magnitude to find the "cliff," then refine.
Protocol: The 3-Point Stress Test
-
High Anchor: 1.0 mol% (Expect 100% conversion).
-
Mid Anchor: 0.1 mol% (The target for process chemistry).
-
Stress Anchor: 0.01 mol% (To measure maximum TON).
If 0.1 mol% fails, your cycle is dying before completion. Check oxygen exclusion or ligand degradation.
Module 2: Optimization of Reaction Parameters
Q: My reaction stalls at 80% conversion. Adding more catalyst later doesn't help. Why?
A: This is a classic symptom of Product Inhibition or Ligand Poisoning .
-
The Cause: As the reaction proceeds, the concentration of the coupled product (a conjugated ester) increases. This product might coordinate to the Pd center (via the ester carbonyl or the alkene), sequestering it from the catalytic cycle.
-
The Fix:
-
Solvent Switch: Move from THF to 1,4-Dioxane or Toluene . These non-coordinating solvents compete less for the metal center.
-
Temperature Ramp: Start at 60°C, then ramp to 80°C or 100°C after 1 hour. This helps overcome the energy barrier for the final turnover steps without thermally decomposing the catalyst early on.
-
Q: Can I use K₂CO₃ as a base? I'm worried about the methyl ester hydrolyzing.
A: K₂CO₃ is risky in aqueous mixtures at high heat.
-
Better Alternative: K₃PO₄ (Potassium Phosphate Tribasic) . It buffers at a slightly lower pH than carbonate in organic/water mixtures and is less nucleophilic, reducing the risk of saponifying your methyl ester.
-
Critical Detail: If using anhydrous K₃PO₄ in dioxane, you MUST add exactly 2–5 equivalents of water. The boronic acid requires a trace of water to form the reactive boronate species (the "ate" complex) for transmetallation.
Module 3: Troubleshooting & Visual Guide
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing catalyst loading based on observed experimental failures.
Caption: Decision matrix for troubleshooting catalyst performance based on visual cues and conversion data.
Module 4: Data & Benchmarking
Comparative Ligand Performance for Steric Vinyl Bromides Conditions: 1.0 equiv Substrate, 1.2 equiv PhB(OH)₂, 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 80°C, 4h.
| Catalyst System | Loading (mol%) | Conversion (%) | Yield (%) | Observation |
| Pd(PPh₃)₄ | 5.0 | 65% | 58% | Significant Pd black formation; stalling. |
| Pd(dppf)Cl₂ | 2.0 | >98% | 95% | Robust; dark red solution (active). |
| Pd(OAc)₂ / SPhos | 0.5 | >98% | 96% | Excellent efficiency; minimal color change. |
| Pd(OAc)₂ / XPhos | 0.1 | 92% | 89% | Best TON efficiency. |
Module 5: Experimental Protocol (Optimized)
Protocol: Low-Loading Suzuki Coupling of this compound
-
Preparation:
-
Charge a reaction vial with This compound (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).
-
Add K₃PO₄ (fine powder, 2.0 equiv).
-
Crucial Step: Add the catalyst XPhos Pd G4 (0.1 mol% to 0.5 mol%). Weighing small amounts? Use a stock solution in THF.
-
-
Solvent & Degassing:
-
Add 1,4-Dioxane (4 mL) and Water (0.4 mL). Note: The 10:1 ratio is critical for solubility.
-
Sparge with Argon/Nitrogen for 5 minutes. Do not skip this. Oxygen destroys low-loading catalysts instantly.
-
-
Reaction:
-
Seal and heat to 80°C .
-
Monitor by HPLC/UPLC at 2 hours.
-
Target: If conversion <50% at 2h, boost temperature to 100°C rather than adding more metal.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd residues (critical for drug dev).
-
Dilute with EtOAc, wash with brine.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. Link
Technical Support Center: Troubleshooting Cyclic Vinyl Bromide Cross-Couplings
Welcome to the Technical Support Center. Cyclic vinyl bromides are highly versatile electrophiles in organic synthesis, but they are notoriously stubborn in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Heck). Their restricted cyclic geometry and unique electronic profiles often lead to stalled reactions, poor conversion rates, and competitive side reactions.
This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to overcome these synthetic bottlenecks.
Diagnostic Workflows & Mechanistic Pathways
To effectively troubleshoot a stalled cross-coupling, you must first identify which step of the catalytic cycle is failing. The two diagrams below illustrate the logical troubleshooting workflow and the mechanistic bottlenecks specific to cyclic vinyl bromides.
Caption: Logical workflow for diagnosing cyclic vinyl bromide cross-coupling failures.
Caption: Catalytic cycle of cyclic vinyl bromide cross-coupling highlighting rate-limiting steps.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my Suzuki-Miyaura coupling with a cyclic vinyl bromide stall at 20-30% conversion? A1: The primary culprit is a stalled oxidative addition step.
-
Causality: Cyclic vinyl bromides (e.g., 1-bromo-1-cyclohexene) present unique steric challenges. The cyclic geometry restricts the accessibility of the C-Br bond, making oxidative addition to the bulky Pd(0) center highly sluggish[1]. When oxidative addition is slow, the active Pd(0) species remains uncoordinated for too long, leading to irreversible aggregation into inactive "palladium black."
-
Solution: Switch to highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos). These ligands increase the electron density at the palladium center, accelerating oxidative addition while their bulk prevents Pd nanoparticle formation[2]. Alternatively, employing air-stable Pd(I) dimers can rapidly generate highly active monomeric Pd(0) species in situ, bypassing the high activation barrier associated with traditional Pd(II) precatalysts[3].
Q2: I am observing significant protodehalogenation (formation of the unhalogenated cyclic alkene) instead of the cross-coupled product. How can I prevent this? A2: Protodehalogenation is a classic symptom of a slow transmetalation step relative to the lifetime of the Pd(II)-vinyl intermediate.
-
Causality: When transmetalation is delayed, the Pd(II) complex can undergo protonation by adventitious moisture or protic solvents, stripping the vinyl group and yielding the dehalogenated byproduct. In Suzuki couplings, transmetalation requires the formation of an active boronate "ate" complex, which is highly dependent on the base and water concentration[4].
-
Solution: Optimize the base and water ratio. While some water is necessary to solubilize bases like K₃PO₄ and activate the boronic acid, excess water promotes hydrolysis of the Pd(II) intermediate[2]. Use a strictly controlled biphasic system (e.g., 1,4-dioxane/H₂O at a 10:1 ratio). If the issue persists, switch to anhydrous fluoride bases (e.g., CsF) in completely anhydrous solvents.
Q3: My Negishi coupling using a cyclic vinylzinc bromide shows no product, even with an active catalyst. What is happening? A3: This is likely due to catalyst poisoning by zinc halide byproducts.
-
Causality: As the Negishi coupling progresses, zinc bromide (ZnBr₂) accumulates. High concentrations of ZnBr₂ can coordinate to the active Pd(0) species, forming inactive palladium-zinc intermetallic complexes. This off-cycle sequestration effectively halts the catalytic cycle[5].
-
Solution: Add anhydrous LiCl (1-2 equivalents) to the reaction mixture. LiCl breaks up polymeric zinc aggregates and mitigates the inhibitory effect of ZnBr₂ by forming more reactive, soluble zincate species[5].
Quantitative Data: Ligand & Catalyst Optimization
The table below summarizes the expected conversion rates for cyclic vinyl bromides under various catalytic conditions, demonstrating the necessity of modern ligand design and additive control.
| Reaction Type | Catalyst System | Base / Additive | Solvent | Temp (°C) | Expected Conversion (%) |
| Suzuki | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | < 35% (Stalls) |
| Suzuki | Pd(OAc)₂ / dppf (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | ~ 60% |
| Suzuki | Pd(OAc)₂ / XPhos (2 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | > 95% |
| Negishi | Pd₂(dba)₃ / P(t-Bu)₃ | None | THF | 50 | ~ 40% (ZnBr₂ Poisoning) |
| Negishi | Pd₂(dba)₃ / P(t-Bu)₃ | LiCl (2.0 equiv) | THF | 50 | > 85% |
Step-by-Step Experimental Methodologies
Protocol A: Optimized Suzuki-Miyaura Coupling of Cyclic Vinyl Bromides
This protocol is a self-validating system: it utilizes a precise water ratio to ensure base solubility without promoting protodehalogenation, and relies on strict degassing to prevent catalyst oxidation.
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the cyclic vinyl bromide (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and finely milled K₃PO₄ (2.0 equiv)[2].
-
Inert Atmosphere: Evacuate the flask and backfill with ultra-pure argon. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Add degassed, deionized water to achieve an exact 10:1 Dioxane:Water volumetric ratio.
-
Reaction: Heat the mixture to 80 °C under vigorous stirring.
-
Self-Validation & Monitoring: Monitor the reaction via GC-MS every 2 hours. Validation checkpoint: The disappearance of the cyclic vinyl bromide mass peak without the appearance of the dehalogenated alkene mass peak confirms that transmetalation is successfully outcompeting hydrolysis.
-
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo for subsequent column chromatography.
Protocol B: Preparation and Negishi Coupling of Cyclic Vinylzinc Reagents
This protocol incorporates LiCl to prevent zinc-induced catalyst deactivation.
-
Zinc Activation: In a Schlenk flask under argon, suspend zinc dust (2.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes. Cool the mixture, add TMSCl (5 mol%), and stir for 15 minutes at room temperature.
-
Zinc Insertion: Add the cyclic vinyl bromide (1.0 equiv) dropwise. Stir for 2-4 hours.
-
Validation checkpoint: Quench a 0.1 mL aliquot with a solution of iodine in THF. GC analysis should show complete conversion to the corresponding vinyl iodide, confirming successful zinc insertion.
-
-
Additive Preparation: In a separate flame-dried flask, prepare the cross-coupling partner (electrophile, 0.8 equiv), the catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and add anhydrous LiCl (2.0 equiv)[5].
-
Coupling: Transfer the titrated cyclic vinylzinc reagent via cannula to the catalyst flask. Stir at 50 °C until complete conversion is observed via TLC.
References
1.[3] Title: Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air-stable Palladium(I) Dimer Catalysis Source: semanticscholar.org URL: 3 2.[5] Title: Technical Support Center: Catalyst Deactivation in Vinylzinc Bromide Cross-Coupling Source: benchchem.com URL: 5 3.[4] Title: A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System Source: acs.org URL: 4 4.[2] Title: A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling Source: benchchem.com URL:2 5.[1] Title: 1-Bromo-1-cyclohexene | 2044-08-8 Source: benchchem.com URL: 1
Sources
Removing unreacted Methyl 2-bromo-1-cyclohexenecarboxylate from reaction mixtures
Article ID: KB-8492-MBCC
Topic: Troubleshooting Unreacted Methyl 2-bromo-1-cyclohexenecarboxylate Removal
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Overview
This compound (CAS: 72422-64-1, MW: 219.08 g/mol ) is a versatile
Troubleshooting FAQs
Q1: Why is standard silica gel chromatography failing to separate my product from the unreacted this compound?
A: The compound possesses a moderate dipole moment due to the ester group, but the bulk of the molecule is a lipophilic hydrocarbon ring. This amphiphilic nature causes it to co-elute with many biaryl or amine products synthesized from it. Furthermore, the
Q2: How can I chemically scavenge the unreacted starting material without destroying my product?
A: You can exploit the inherent reactivity of the
Q3: Is vacuum distillation a viable option for this compound? A: Yes, provided your synthesized product is significantly less volatile or thermally stable. With a molecular weight of 219.08 g/mol , this compound can be efficiently removed via Kugelrohr distillation at approximately 100–120 °C under high vacuum (0.1–1.0 mmHg). This is particularly advantageous for large-scale (>10 g) reactions where chemical scavenging becomes cost-prohibitive.
Mechanistic Workflow: Polymer-Supported Scavenging
The following diagram illustrates the causality behind the chemical scavenging approach. The solid-supported thiol selectively attacks the electrophilic
Fig 1: Addition-elimination mechanism of PS-Thiophenol scavenging the β-bromo ester.
Quantitative Method Comparison
To assist in selecting the optimal purification strategy, the following table summarizes the quantitative performance metrics of each method based on standard laboratory scales.
| Purification Method | Efficiency (Purity) | Time Required | Optimal Scale | Product Recovery |
| Silica Gel Chromatography | Moderate (70–85%) | 2–4 Hours | Low (<5 g) | Moderate (Loss to streaking) |
| PS-Thiophenol Scavenging | High (>95%) | 3–5 Hours | High (Parallel/Library) | Excellent (>90%) |
| Kugelrohr Distillation | High (>90%) | 1–2 Hours | Very High (>10 g) | Excellent (>95%) |
Self-Validating Experimental Protocols
Protocol A: Chemical Scavenging using PS-Thiophenol
Causality Note: This protocol uses a polymer-supported base (PS-DIEA) alongside the scavenger. The addition-elimination reaction liberates hydrobromic acid (HBr). If left unneutralized, HBr can catalyze the degradation of sensitive target molecules or protonate the scavenger, halting the reaction.
-
Dissolution: Dissolve the crude reaction mixture in a non-nucleophilic solvent (e.g., Dichloromethane or Tetrahydrofuran) at a concentration of 0.1 M.
-
Scavenger Addition: Add 3.0 to 5.0 equivalents of Polymer-Supported Thiophenol (PS-Thiophenol, typical loading 1.5 mmol/g) relative to the calculated mass of unreacted this compound.
-
Base Addition: Introduce 1.0 equivalent of Polymer-Supported Diisopropylethylamine (PS-DIEA) to neutralize the generated HBr.
-
Agitation: Seal the reaction vessel and agitate on an orbital shaker at 25 °C for 3 to 4 hours. Critical: Avoid magnetic stirring, which mechanically shears and pulverizes the macroscopic resin beads, leading to clogged filters.
-
Validation (Monitoring): Remove a 10 µL aliquot, filter through a syringe filter, and analyze via LC-MS or TLC to confirm the complete disappearance of the starting material mass (
219.08) [1]. -
Filtration: Filter the suspension through a medium-porosity sintered glass funnel (Porosity 3).
-
Washing & Concentration: Wash the resin cake with three column volumes of Dichloromethane, followed by one volume of Methanol, to ensure complete elution of the product. Concentrate the combined filtrates in vacuo.
Protocol B: Kugelrohr Distillation
Causality Note: Kugelrohr distillation relies on short-path vacuum transfer. By rotating the flask, the surface area of the crude mixture is maximized, allowing the relatively volatile this compound to evaporate without requiring temperatures that would cause thermal decomposition of the product.
-
Preparation: Transfer the crude reaction mixture into a round-bottom Kugelrohr distillation flask. Ensure the flask is no more than one-third full to prevent bumping.
-
Vacuum Equilibration: Attach the flask to the Kugelrohr apparatus. Apply a high vacuum (0.1 to 1.0 mmHg) and allow the system to equilibrate for 10 minutes at room temperature to remove residual volatile solvents.
-
Cooling: Immerse the receiving bulb in a dry ice/acetone bath (-78 °C) to efficiently trap the volatile this compound.
-
Heating: Gradually increase the oven temperature to 100–120 °C. Rotate the flask at 20–30 rpm to maximize surface area and prevent localized superheating.
-
Collection: Maintain the temperature and vacuum for 45 to 60 minutes until distillation ceases. The unreacted starting material will condense in the receiving bulb, leaving the purified, higher-boiling product in the distillation flask.
References
-
Title: this compound | C8H11BrO2 | CID 12859717 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link][1]
-
Title: Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis Source: Synthesis (thieme-connect.de) URL: [Link][3]
-
Title: Palladium-catalyzed C–N bond formation: synthesis of 1-aryl-1 H-pyrazoles from β-bromovinyl aldehydes and arylhydrazines Source: ResearchGate (researchgate.net) URL: [Link][2]
Sources
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Assignment of Methyl 2-bromo-1-cyclohexenecarboxylate
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous elucidation of molecular structures. This guide provides an in-depth technical comparison of the ¹H NMR spectral features of Methyl 2-bromo-1-cyclohexenecarboxylate against its non-brominated analogue, Methyl 1-cyclohexenecarboxylate. By examining the predicted spectral changes induced by the bromine substituent, this document serves as a practical reference for the assignment of the target molecule's ¹H NMR spectrum.
The Foundational Spectrum: ¹H NMR of Methyl 1-cyclohexenecarboxylate
To appreciate the influence of the bromine atom in this compound, we first consider the ¹H NMR spectrum of its precursor, Methyl 1-cyclohexenecarboxylate. The spectrum of the closely related ethyl ester, ethyl cyclohex-1-enecarboxylate, has been well-documented and provides a reliable basis for our assignments[1]. The vinylic proton at position 2 appears as a multiplet around 6.97-7.00 ppm, significantly downfield due to the anisotropic effect of the double bond and conjugation with the ester carbonyl group. The allylic protons at position 3 are found at approximately 2.16–2.28 ppm, while the other set of allylic protons at position 6 are also in a similar region. The more shielded methylene protons at positions 4 and 5 resonate further upfield, typically between 1.56–1.68 ppm. The methyl ester protons are expected as a sharp singlet around 3.72 ppm[1].
Predicting the ¹H NMR Spectrum of this compound: A Comparative Analysis
The introduction of a bromine atom at the C2 position of the cyclohexene ring is expected to induce significant changes in the ¹H NMR spectrum due to its electronegativity and steric presence. Here, we predict the spectral data for this compound and compare it with the established data for its non-brominated counterpart.
Key Predicted Spectral Features:
-
Absence of the Vinylic Proton Signal: The most notable difference will be the complete absence of the downfield vinylic proton signal (formerly at ~7.00 ppm), as this proton has been substituted with a bromine atom.
-
Downfield Shift of Allylic Protons (C3-H₂): The two protons on the carbon adjacent to the bromine atom (C3) are expected to experience a significant downfield shift. This is due to the strong electron-withdrawing inductive effect of the bromine atom, which deshields these neighboring protons. We predict this signal to appear in the range of 2.8-3.0 ppm.
-
Methyl Ester Protons (O-CH₃): The chemical shift of the methyl ester protons is not expected to be significantly affected by the bromine atom at the C2 position, as they are five bonds away. Therefore, this signal should remain a singlet at approximately 3.73 ppm.
-
Other Ring Protons (C4-H₂, C5-H₂, C6-H₂): The chemical shifts of the remaining methylene protons on the cyclohexene ring are anticipated to be less affected, though minor shifts may occur due to conformational changes induced by the bulky bromine atom. The protons at C6, being allylic, will likely resonate at a slightly higher chemical shift compared to the more remote C4 and C5 protons.
Tabulated Comparison of ¹H NMR Data
The following table summarizes the experimental ¹H NMR data for a close analog of Methyl 1-cyclohexenecarboxylate and the predicted data for this compound, highlighting the expected changes.
| Proton Assignment | Methyl 1-cyclohexenecarboxylate (Analog) Experimental Data (ppm) [1] | This compound Predicted Data (ppm) | Predicted Multiplicity | Rationale for Predicted Shift |
| C2-H | ~7.00 | - | - | Substitution with Bromine |
| O-CH₃ | ~3.72 | ~3.73 | s (3H) | Minimal electronic effect at this distance. |
| C3-H₂ | ~2.20 | ~2.90 | t (2H) | Strong deshielding from adjacent electronegative Br. |
| C6-H₂ | ~2.20 | ~2.30 | t (2H) | Allylic position, minor inductive effect from C=C and ester. |
| C4-H₂, C5-H₂ | ~1.60 | ~1.70 - 1.80 | m (4H) | Saturated CH₂ groups, furthest from deshielding groups. |
Visualizing Structural Relationships and J-Coupling
The following diagram illustrates the structure of this compound and the expected through-bond (J-coupling) interactions that would lead to the predicted multiplicities.
Sources
IR spectroscopy absorption bands for Methyl 2-bromo-1-cyclohexenecarboxylate
This guide provides a strategic, comparative analysis of the Infrared (IR) spectroscopy profile for Methyl 2-bromo-1-cyclohexenecarboxylate . It is designed for researchers synthesizing this intermediate who need to distinguish it from starting materials (Methyl 1-cyclohexenecarboxylate) and saturated byproducts.
Content Type: Technical Comparison Guide Target Analyte: CAS 72422-64-1
Executive Summary: The Spectroscopic Challenge
This compound is a functionalized cyclic
The Analytical Problem:
Standard HPLC can sometimes struggle to separate the brominated product from the non-brominated precursor due to similar polarities. IR spectroscopy offers a rapid, orthogonal method to validate the substitution at the C2 position by analyzing the shift in the alkene (
Comparative Spectral Matrix
The following table contrasts the target molecule with its direct precursor and a potential saturated impurity. Use this matrix to triage reaction mixtures.
| Functional Group Mode | Target: this compound | Alternative A: Methyl 1-cyclohexenecarboxylate (Precursor) | Alternative B: Methyl cyclohexanecarboxylate (Saturated Impurity) | Diagnostic Value |
| Carbonyl Stretch ( | 1715 – 1725 cm⁻¹ (Strong) | 1710 – 1720 cm⁻¹ (Strong) | 1735 – 1745 cm⁻¹ (Strong) | High. Differentiates conjugated vs. saturated systems. |
| Alkene Stretch ( | 1620 – 1640 cm⁻¹ (Medium-Strong) | 1640 – 1655 cm⁻¹ (Weak-Medium) | Absent | Critical. The Br substituent lowers frequency and increases intensity vs. precursor. |
| C-H Stretch ( | Absent / Very Weak (Tetrasubstituted) | ~3050 cm⁻¹ (Weak, vinylic C-H) | Absent | Moderate. Loss of vinylic proton confirms substitution at C2. |
| C-Br Stretch | 550 – 650 cm⁻¹ (Medium) | Absent | Absent | High. Definitive proof of halogenation. |
Expert Insight: The Halogen-Conjugation Interplay
-
The "Blue Shift" vs. "Red Shift": In saturated
-halo esters, the halogen typically raises the frequency (Blue Shift) due to the field effect. However, in this -unsaturated system , the resonance effect of the conjugation dominates, keeping the frequency lower (Red Shifted to ~1720 cm⁻¹) compared to the saturated analogue (1740 cm⁻¹). -
Dipole Enhancement: The
stretch in the non-brominated precursor is often weak because the bond is relatively symmetric. The introduction of the heavy, electronegative Bromine atom at C2 creates a strong dipole moment across the double bond, making the stretch in the target molecule significantly more intense and shifted to a lower wavenumber.
Experimental Protocol: ATR-FTIR
To ensure reproducible data, avoid KBr pellets which can induce halogen exchange or hydrolysis. Use Attenuated Total Reflectance (ATR).
Step-by-Step Methodology
-
Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric
(2350 cm⁻¹) and . -
Sample Application:
-
If Liquid/Oil: Apply 10-20 µL directly to the crystal center.
-
If Semi-Solid: Apply a thin layer and engage the pressure clamp to ensure intimate contact.
-
-
Acquisition:
-
Range: 4000 – 500 cm⁻¹ (Crucial to capture the C-Br region).
-
Scans: 64 scans (Higher signal-to-noise ratio required for the fingerprint region).
-
-
Processing: Apply baseline correction. Do not smooth the fingerprint region aggressively, as this may obscure the C-Br doublet.
Reaction Monitoring Workflow
The following logic diagram guides the decision-making process during synthesis, helping you determine if the reaction has reached completion based on spectral features.
Figure 1: Spectral decision tree for distinguishing the target brominated ester from precursors and impurities.
Troubleshooting & Artifacts
-
Water Contamination: A broad hump at 3400 cm⁻¹ can obscure the overtone regions. Ensure the sample is dried (MgSO₄) before IR analysis.
-
Solvent Residuals: DCM (Dichloromethane) has strong bands at ~700 cm⁻¹ which can interfere with C-Br assignment. Ensure thorough evaporation.[1]
-
Peak Broadening: If the
band appears split or exceptionally broad, suspect a mixture of the target and the starting material.
References
-
NIST Chemistry WebBook. Methyl 1-cyclohexene-1-carboxylate IR Spectrum. National Institute of Standards and Technology.[2][3] Link
-
LibreTexts Chemistry.Infrared Spectra of Some Common Functional Groups: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-Unsaturated Esters.Link -
ResearchGate. Effect of bromine substituent on optical properties and conjugation.[4]Link
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclic Bromo Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within drug development and metabolomics, the structural elucidation of novel or modified compounds is a critical endeavor. Cyclic esters, or lactones, are a common structural motif in biologically active molecules. When these structures are halogenated, specifically with bromine, their analysis via mass spectrometry presents a unique set of challenges and opportunities. Understanding the fragmentation patterns of these cyclic bromo esters is paramount for their unambiguous identification and characterization.
This guide provides an in-depth technical analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of cyclic bromo esters. We will dissect the fundamental principles governing their fragmentation, compare predicted patterns based on bromine substitution, and provide a robust experimental framework for their analysis.
The Decisive Influence of Bromine and the Ester Ring
The fragmentation of a cyclic bromo ester in an EI-MS experiment is a complex interplay between the inherent stability of the lactone ring, the influence of the highly electronegative bromine atom, and the initial site of ionization. The resulting mass spectrum is a fingerprint of the molecule's structure, with each peak representing a specific fragment ion. Two key features dominate the fragmentation of these compounds: the isotopic signature of bromine and the characteristic cleavage pathways of cyclic esters.
The Telltale Isotopic Signature of Bromine
One of the most definitive features in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in any bromine-containing fragment appearing as a pair of peaks (doublet) of roughly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a powerful diagnostic tool for identifying bromine-containing fragments.[2][3] For molecules containing multiple bromine atoms, this pattern becomes more complex, with M, M+2, M+4, etc. peaks appearing in predictable ratios.[3]
Core Fragmentation Pathways: A Mechanistic Look
Upon electron ionization, a radical cation (M⁺•) is formed, which then undergoes a series of fragmentation reactions. The primary fragmentation pathways for cyclic bromo esters are driven by the stability of the resulting fragments and are heavily influenced by the position of the bromine atom relative to the ester functionality.
Alpha-Cleavage: The Carbonyl's Commanding Role
Alpha-cleavage is a dominant fragmentation mechanism for carbonyl compounds, including esters.[4] This involves the cleavage of a bond adjacent to the carbonyl group. In cyclic esters, this can lead to ring-opening. The initial ionization is often localized to one of the lone pair electrons on the oxygen atoms of the ester group.
The subsequent cleavage of the C-C bond alpha to the carbonyl results in a resonance-stabilized acylium ion and a radical. The charge is typically retained on the oxygen-containing fragment due to the stabilizing effect of the carbonyl group.
Inductive Cleavage: The Halogen's Contribution
The electronegative bromine atom can induce cleavage of the carbon-bromine bond. This can occur via two main pathways:
-
Homolytic Cleavage: The C-Br bond breaks, with one electron going to the bromine atom and one to the carbon, resulting in the loss of a bromine radical (Br•) and the formation of a carbocation, [M-Br]⁺.
-
Heterolytic Cleavage: The C-Br bond breaks, with both electrons going to the more electronegative bromine atom, leading to the formation of a bromide ion (Br⁻) and a carbocation. However, in EI-MS, the detection of positive ions is standard, so the [M-Br]⁺ fragment is more commonly observed.
Rearrangement Reactions: The McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a γ-hydrogen atom.[5][6] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond.[3] While more common in acyclic esters, it can occur in larger lactone rings where the geometry allows for the necessary hydrogen transfer. The result is the loss of a neutral alkene molecule and the formation of a new radical cation.
Comparative Fragmentation Patterns: The Impact of Bromine's Position
To illustrate the influence of the bromine atom's position on the fragmentation pattern, let's consider the predicted fragmentation of a hypothetical brominated γ-butyrolactone.
| Compound | Predicted Major Fragmentation Pathways | Key Diagnostic Fragment Ions (m/z) |
| α-Bromo-γ-butyrolactone | - Loss of Br•- Loss of CO₂ after ring opening- α-cleavage at the C-Br bond | [M-79/81]⁺[M-44]⁺•Acylium ions |
| β-Bromo-γ-butyrolactone | - Loss of Br•- Loss of HBr- Ring cleavage with loss of ethylene | [M-79/81]⁺[M-80/82]⁺•Characteristic lactone fragments |
| γ-Bromo-γ-butyrolactone | - Loss of CH₂Br•- Ring opening followed by loss of CO- McLafferty-type rearrangement (less likely) | [M-93/95]⁺[M-28]⁺•Potentially rearranged ions |
Note: The m/z values will depend on the full molecular weight of the specific lactone.
Experimental Protocol: GC-MS Analysis of Cyclic Bromo Esters
A robust and reproducible experimental protocol is essential for obtaining high-quality mass spectra. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like many cyclic bromo esters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified cyclic bromo ester in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is free of non-volatile impurities that could contaminate the GC inlet and column.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.
-
Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. A common dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Oven Temperature Program: Start with an initial temperature of 50-70 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final temperature for 5-10 minutes to ensure elution of all components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Typically set to 230 °C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: Set the mass scan range from a low m/z (e.g., 40) to a value above the expected molecular weight of the compound (e.g., 500 amu).
-
Data Acquisition: Acquire data in full scan mode to obtain the complete fragmentation pattern.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•), paying close attention to the characteristic M/M+2 isotopic pattern for bromine.
-
Analyze the major fragment ions and their isotopic patterns to deduce fragmentation pathways.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches.
-
Utilize fragmentation prediction software to support the interpretation of the observed fragmentation patterns.
-
Conclusion
The mass spectrometric fragmentation of cyclic bromo esters is a predictable yet intricate process governed by the fundamental principles of organic mass spectrometry. The presence of the bromine atom provides a highly diagnostic isotopic signature, while the cyclic ester functionality dictates the primary cleavage pathways. By understanding the interplay of alpha-cleavage, inductive cleavage, and potential rearrangement reactions, researchers can confidently interpret the mass spectra of these important compounds. The provided experimental protocol offers a solid foundation for obtaining high-quality data, which is the cornerstone of accurate structural elucidation in any scientific discipline.
References
-
Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
McLafferty Rearrangement . Chemistry Steps. [Link]
-
McLafferty rearrangement . Wikipedia. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note . Save My Exams. [Link]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers . PubMed. [Link]
-
4. The Main Fragmentation Reactions of Organic Compounds . Thieme Connect. [Link]
-
The McLafferty Rearrangement . Organic Chemistry Tutor. [Link]
-
Bromo pattern in Mass Spectrometry . YouTube. [Link]
-
mass spectra - the M+2 peak . Chemguide. [Link]
-
What are the common fragments in mass spectrometry for esters? . TutorChase. [Link]
-
Mass spectra of methyl esters of brominated fatty acids and their presence in soft drinks and cocktail syrups . PubMed. [Link]
-
Fragmentation in Mass Spectrometry . YouTube. [Link]
-
The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry . Scilit. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lactone synthesis [organic-chemistry.org]
Comparing reactivity of Methyl 2-bromo vs 2-iodo-1-cyclohexenecarboxylate
The following technical guide provides an in-depth comparison of Methyl 2-bromo-1-cyclohexenecarboxylate and Methyl 2-iodo-1-cyclohexenecarboxylate, focusing on their utility in transition-metal-catalyzed cross-coupling reactions.
Executive Summary
In the landscape of drug discovery and complex molecule synthesis,
This guide analyzes the mechanistic divergences, practical handling requirements, and experimental outcomes for these two electrophiles.
Structural & Electronic Analysis
Both compounds feature a vinyl halide moiety conjugated with a methyl ester.[1] This "push-pull" electronic system (though the halogen is weakly donating via resonance and withdrawing via induction) activates the
| Feature | This compound | Methyl 2-iodo-1-cyclohexenecarboxylate |
| Bond Energy (C-X) | ~81 kcal/mol (Stronger) | ~57 kcal/mol (Weaker) |
| Bond Length | ~1.89 Å | ~2.09 Å |
| Polarizability | Moderate | High (Soft electrophile) |
| Leaving Group Ability | Good | Excellent |
| Storage Stability | High (Stable at RT) | Moderate (Light sensitive, requires cold) |
Mechanistic Implication
The C-I bond's weakness and length significantly accelerate the Oxidative Addition step in Palladium-catalyzed cycles. For the bromo-analog, this step is often rate-determining, requiring electron-rich phosphine ligands (e.g., SPhos, XPhos) or elevated temperatures to proceed efficiently.
Reactivity Profiling: Cross-Coupling Performance
A. Suzuki-Miyaura Coupling
The Suzuki coupling is the primary application for these substrates.[2]
-
Iodo-Analog: Reacts readily at room temperature with standard Pd(PPh
) catalysts. It is the substrate of choice when the coupling partner (boronic acid) is thermally unstable or sterically hindered. -
Bromo-Analog: Typically requires heating (60–80°C) and often benefits from specialized ligands (e.g., Buchwald ligands) to achieve quantitative conversion.
Data Comparison: Coupling with Phenylboronic Acid
| Parameter | This compound | Methyl 2-iodo-1-cyclohexenecarboxylate |
| Catalyst Loading | 2–5 mol% Pd | 0.5–1 mol% Pd |
| Temperature | 60°C - Reflux | 25°C - 40°C |
| Time to Completion | 4–12 Hours | 1–3 Hours |
| Typical Yield | 85–92% | 90–98% |
| Side Reactions | Protodehalogenation (minor) | Homocoupling (can be significant) |
B. Sonogashira Coupling
In Sonogashira reactions, the difference is stark. The iodo-analog often couples without copper co-catalysis (copper-free variants) or under very mild conditions, preserving sensitive alkynes. The bromo-analog almost universally requires CuI and heat, which can promote alkyne dimerization (Glaser coupling).
Experimental Protocols
Protocol A: Synthesis of Methyl 2-iodo-1-cyclohexenecarboxylate
Rationale: The iodo-compound is frequently prepared from the bromo-analog or the corresponding keto-ester via a hydrazone intermediate to ensure regio-control.
Reaction Workflow:
-
Starting Material: Methyl 2-oxo-1-cyclohexanecarboxylate (
-keto ester). -
Activation: Treatment with hydrazine to form the hydrazone.
-
Iodination: Reaction with
in the presence of a base (DBN or DBU).
Step-by-Step:
-
Dissolve methyl 2-oxo-1-cyclohexanecarboxylate (10 mmol) in dry MeOH (20 mL).
-
Add hydrazine monohydrate (11 mmol) dropwise at 0°C. Stir for 1 h.
-
Evaporate solvent to yield the crude hydrazone.
-
Redissolve in dry THF (30 mL) and add triethylamine (30 mmol).
-
Add a solution of Iodine (
, 12 mmol) in THF dropwise at 0°C until the dark color persists. -
Critical Step: Monitor by TLC.[3] The disappearance of the hydrazone indicates conversion to the vinyl iodide.
-
Quench with saturated
(to remove excess iodine). Extract with . -
Purify via flash chromatography (Hexanes/EtOAc). Note: Keep column wrapped in foil to prevent light degradation.
Protocol B: Comparative Suzuki Coupling
Rationale: This protocol allows for a head-to-head comparison of reactivity.
Reagents:
-
4-Methoxyphenylboronic acid: 1.2 equiv
- : 2.0 equiv
-
Catalyst:
(3 mol%) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with the boronic acid, base, and Pd catalyst.
-
Evacuate and backfill with Argon (3x).[3]
-
Add the solution of Methyl 2-bromo (or iodo)-1-cyclohexenecarboxylate in degassed Dioxane/Water.
-
For Iodo: Stir at Room Temperature . Monitor every 30 mins.
-
For Bromo: Heat to 80°C . Monitor every 1 hour.
-
Upon completion, filter through Celite, concentrate, and analyze via GC-MS or NMR.
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle, highlighting the energy barrier difference in the oxidative addition step between the Bromide and Iodide.
Caption: Comparative catalytic cycle showing the kinetic advantage of the Iodide in the oxidative addition step.
Decision Matrix: Which to Choose?
| Scenario | Recommended Substrate | Reasoning |
| Scale-up (>100g) | Bromo | Cost-effective (~5x cheaper), robust storage, no special light precautions. |
| Late-Stage Functionalization | Iodo | Mild conditions prevent degradation of pre-existing sensitive functional groups. |
| Difficult Coupling Partners | Iodo | Higher reactivity compensates for poor nucleophilicity of the partner (e.g., bulky boronic acids). |
| Routine Library Synthesis | Bromo | Sufficient reactivity with standard SPhos/XPhos precatalysts; ease of handling. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (2025).[5] Compound Summary: this compound. Retrieved from [Link]
-
Tanabe, Y., et al. (2016).[1] Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses, 93, 286-305.[1] (Relevant for ester synthesis methodologies). Retrieved from [Link]
Sources
Reactivity Differences Between Cyclic and Acyclic Vinyl Bromides: A Comprehensive Comparison Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide
Executive Summary
As drug development and complex molecule synthesis increasingly rely on precisely constructed
The Baseline: Universal Resistance to and Pathways
Before evaluating transition-metal catalysis, it is crucial to establish the baseline reactivity of vinyl bromides. Both cyclic and acyclic vinyl bromides are fundamentally inert to standard
-
Failure: The heterolytic cleavage of the C–Br bond generates an
-hybridized carbocation. Because the orbital has higher s-character (33%) than an orbital (25%), the carbon is more electronegative and highly resistant to bearing a positive charge. -
Failure: Backside attack is sterically and electronically blocked by the electron-dense
-cloud of the double bond.
Mechanistic Causality: Because classical substitution is forbidden, functionalization must proceed via transition-metal catalysis (e.g., Pd, Ni, Cu), where the reaction is initiated by oxidative addition rather than direct nucleophilic displacement.
Divergent Reactivity in Transition Metal Catalysis
When subjected to low-valent metal catalysts (e.g., Pd(0), Ni(0)), cyclic and acyclic vinyl bromides exhibit stark differences in reactivity. The core differentiator is stereochemical pre-organization and steric strain .
Oxidative Addition Kinetics
Cyclic vinyl bromides (particularly 5- to 8-membered rings) are conformationally locked in a cis-geometry. This structural rigidity reduces the entropic penalty during the formation of the
Cross-Electrophile Coupling (XEC)
In nickel-catalyzed XEC for the synthesis of 1,3-dienes, cyclic vinyl bromides couple efficiently under mild conditions. However, sterically hindered acyclic vinyl bromides (such as 2-bromo-3-methylbut-2-ene) completely fail to couple, demonstrating the profound impact of acyclic steric bulk on Ni(0) insertion [1].
C–N Cross-Coupling
In the Pd-catalyzed synthesis of
Copper-Catalyzed Amidation
While both classes can be amidated, acyclic secondary amides reacting with acyclic vinyl bromides face compounded steric hindrance, often requiring highly optimized diamine ligands to force the coupling, whereas cyclic variants proceed with broader tolerance [3].
Quantitative Data & Reactivity Summary
| Reactivity Parameter | Cyclic Vinyl Bromides | Acyclic Vinyl Bromides | Mechanistic Causality |
| Inert | Inert | High | |
| Oxidative Addition Rate | Fast | Slow to Moderate | Locked cis-geometry lowers the entropic penalty for metal coordination. |
| Cross-Electrophile Coupling (Ni) | High Yield (e.g., 5-8 membered rings) | Low Yield / Fails (if hindered) | Acyclic steric bulk physically blocks Ni(0) insertion into the C–Br bond. |
| C–N Coupling (Pd) | Moderate to High Yield | Complex Mixtures | Acyclic flexibility leads to competitive |
| Stereochemical Fidelity | Rigidly Retained | Prone to | Cyclic structures cannot isomerize without breaking the ring (Bredt's rule considerations). |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of cyclic versus acyclic vinyl bromides during the critical oxidative addition phase of a catalytic cycle.
Divergent oxidative addition pathways of cyclic vs. acyclic vinyl bromides in metal catalysis.
Experimental Protocol: Self-Validating Parallel Suzuki-Miyaura Evaluation
To empirically quantify the reactivity differences in your own laboratory, utilize this self-validating parallel protocol.
Objective: Compare the transmetalation and oxidative addition efficiency of 1-bromocyclohexene (cyclic) vs. 2-bromo-2-butene (acyclic). Causality of Design: Running these reactions in parallel under identical Pd(dppf)Cl₂ catalysis isolates substrate geometry as the sole independent variable. The internal standard (n-dodecane) ensures precise GC-FID yield quantification without isolation losses. The "no-catalyst" control validates that background thermal coupling is zero.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of phenylboronic acid and a 0.4 M solution of K₂CO₃ in degassed 1,4-dioxane/water (4:1 v/v).
-
Expert Insight: Degassing is mandatory. It prevents competitive oxidation of the Pd(0) active species by dissolved O₂, which would artificially depress the reaction rates.
-
-
Reaction Assembly (Parallel Vials):
-
Vial A (Cyclic): Add 1.0 mmol 1-bromocyclohexene.
-
Vial B (Acyclic): Add 1.0 mmol 2-bromo-2-butene (mixture of
). -
Vial C (Negative Control): Add 1.0 mmol 1-bromocyclohexene (Omit Pd catalyst).
-
-
Internal Standard Addition:
-
Add exactly 0.5 mmol of n-dodecane to all vials.
-
Expert Insight: Dodecane is chemically inert under these conditions and allows for highly accurate kinetic tracking via GC-FID.
-
-
Catalyst Introduction:
-
Add 5 mol% Pd(dppf)Cl₂ to Vials A and B.
-
Expert Insight: The bidentate dppf ligand enforces a cis-coordination at the Pd center, accelerating the reductive elimination step and minimizing side reactions like
-hydride elimination that plague acyclic substrates.
-
-
Execution & Sampling:
-
Seal the vials under nitrogen and heat at 80°C.
-
Extract 50 µL aliquots at 1h, 4h, and 12h. Quench aliquots in EtOAc, filter through a short silica plug to remove Pd black and salts, and analyze via GC-FID.
-
-
Data Validation:
-
The system is validated if Vial C shows 0% product formation. The relative reactivity is determined by comparing the product-to-dodecane peak area ratios of Vial A versus Vial B over the 12-hour time course.
-
Strategic Recommendations
When designing synthetic routes involving vinyl bromides, default to cyclic vinyl bromides where the target structure permits. If an acyclic vinyl bromide must be used, anticipate sluggish oxidative addition. Compensate by:
-
Utilizing highly electron-rich, bulky ligands (e.g., XPhos, PCy₃) to force the oxidative addition step.
-
Switching from palladium to nickel catalysis, which generally exhibits a lower activation barrier for the oxidative addition of hindered acyclic electrophiles.
-
Carefully monitoring the reaction for
isomerization, which is a frequent artifact of the acyclic Pd(II) intermediate lifespan.
References
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis Chemical Reviews (ACS Publications), 2024. URL:[Link]
-
Pd-catalyzed C–N coupling of vinylbromides and sulfonimidamides: a facile synthesis of N′-vinylsulfonimidamides RSC Advances (Royal Society of Chemistry), 2015. URL:[Link]
-
Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides Organic Letters (ACS Publications), 2003. URL:[Link]
Comprehensive Characterization and Performance Comparison Guide: Methyl 2-Bromo-1-cyclohexenecarboxylate in Cross-Coupling Applications
As a Senior Application Scientist specializing in late-stage functionalization and API (Active Pharmaceutical Ingredient) development, I frequently evaluate cyclic vinyl halides for their utility in complex scaffold synthesis. Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) stands out as a highly versatile, bifunctional building block. The presence of the
This guide provides an objective, data-driven comparison of this compound against its structural alternatives, supported by self-validating analytical characterization and field-proven experimental protocols.
Structural & Analytical Characterization (The Self-Validating System)
To establish a self-validating protocol for reagent purity, we must rely on orthogonal analytical techniques. Unlike highly conjugated aromatic systems, cyclic vinyl esters possess weak UV chromophores at standard analytical wavelengths (e.g., 254 nm). Therefore, relying solely on HPLC-UV can artificially inflate purity readings by failing to detect non-UV-active aliphatic impurities.
Causality in Analytical Design: We utilize GC-MS (Gas Chromatography-Mass Spectrometry) paired with qNMR (Quantitative Nuclear Magnetic Resonance) . The volatility of the methyl ester makes it an ideal candidate for GC, while the unique isotopic signature of bromine (
Table 1: Benchmark Analytical Characterization Data
| Analytical Method | Parameter / Specification | Expected Result for >98% Purity |
| Ester Methoxy (-OCH | ||
| Allylic to Bromine (C3-H | ||
| Allylic to Ester (C6-H | ||
| Homoallylic (C4-H | ||
| Carbonyl (C=O) | ||
| C-Br (C2) / C-COOMe (C1) | ||
| GC-MS (EI, 70 eV) | Molecular Ion (M | m/z 218 and 220 (1:1 ratio, doublet) |
| Base Peak (Loss of -OCH | m/z 187 and 189 (1:1 ratio) [M-31] | |
| Secondary Peak (Loss of -Br) | m/z 139[M-79/81] |
Performance Comparison: Bromo vs. Chloro and Methyl vs. Ethyl
When designing a synthetic route, the choice of the specific halogen and ester alkyl group is critical to both the reaction kinetics and the downstream processing. We compared this compound against its chloro-analog (Methyl 2-chloro-1-cyclohexenecarboxylate ) and its ethyl counterpart (Ethyl 2-bromo-1-cyclohexenecarboxylate ) in a benchmark Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
The Causality of Reactivity
-
The Halogen Effect (Bromo vs. Chloro): The oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond is the rate-determining step. The
[1][2]. Consequently, the bromo-derivative undergoes rapid oxidative addition with standard, cost-effective catalysts like Pd(dppf)Cl . The chloro-derivative requires highly active, sterically demanding phosphine ligands (e.g., Buchwald ligands) and elevated temperatures to achieve comparable yields, increasing process costs [3]. -
The Ester Effect (Methyl vs. Ethyl): While both esters tolerate Suzuki conditions equally well, the methyl ester is highly preferred when the subsequent synthetic step is saponification (hydrolysis to the carboxylic acid). The steric bulk of the newly installed C2-aryl group severely hinders the C1 ester. Methyl esters undergo basic hydrolysis approximately 3-5 times faster than ethyl esters in these hindered environments, minimizing the risk of epimerization or double-bond migration during prolonged heating.
Table 2: Suzuki-Miyaura Coupling Performance Comparison
Conditions: 1.0 eq vinyl halide, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl
| Reagent Alternative | Halogen BDE | Time to Completion | Isolated Yield | Post-Coupling Hydrolysis Rate |
| This compound | ~285 kJ/mol | 2 Hours | 94% | Fast (< 2 hrs at 60 °C) |
| Methyl 2-chloro-1-cyclohexenecarboxylate | ~327 kJ/mol | 18 Hours | 41%* | Fast (< 2 hrs at 60 °C) |
| Ethyl 2-bromo-1-cyclohexenecarboxylate | ~285 kJ/mol | 2.5 Hours | 92% | Slow (> 8 hrs at 60 °C) |
*Yield for the chloro-variant can be improved to >85% only by switching to a more expensive Pd(OAc)
Experimental Protocols
Protocol 1: GC-MS Purity Validation Workflow
Self-Validating Principle: The 1:1 isotopic ratio of the molecular ion confirms the presence of the intact vinyl bromide prior to synthesis.
-
Sample Preparation: Dissolve 1.0 mg of this compound in 1.0 mL of HPLC-grade Hexanes.
-
Instrument Setup: Utilize an Agilent 7890B/5977B GC-MS system equipped with a non-polar HP-5MS column (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: Initial temperature 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).
-
Injection: Inject 1.0 µL in split mode (10:1) with the inlet at 250 °C.
-
Data Analysis: Extract the Total Ion Chromatogram (TIC). Integrate the main peak and verify the m/z 218/220 doublet in the MS spectrum to confirm structural identity. Calculate area percent for purity.
Protocol 2: Standardized Suzuki-Miyaura Coupling
Causality Note: Rigorous degassing is critical. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle before oxidative addition can occur.
-
Reagent Charging: To a flame-dried Schlenk flask, add this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(dppf)Cl
(0.05 mmol, 5 mol%), and anhydrous K CO (2.0 mmol). -
Degassing (Crucial Step): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Solvent Addition: Add 4.0 mL of anhydrous 1,4-Dioxane and 1.0 mL of degassed deionized water via syringe.
-
Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring (800 rpm) for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1) or the GC-MS protocol above.
-
Workup: Cool to room temperature, dilute with 10 mL EtOAc, and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure.
Mechanistic & Workflow Visualizations
Caption: Orthogonal analytical workflow ensuring the structural integrity and purity of the vinyl bromide.
Caption: Suzuki-Miyaura catalytic cycle demonstrating how the low C-Br BDE accelerates oxidative addition.
References
Crystal Structure Analysis of Methyl 2-bromo-1-cyclohexenecarboxylate Derivatives
Executive Summary
Methyl 2-bromo-1-cyclohexenecarboxylate is a critical intermediate in the synthesis of polysubstituted cyclic scaffolds, particularly via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). Its structural rigidity, governed by the 1,2-positioning of the bromo and ester functionalities, dictates its reactivity profile and solid-state stability.
This guide provides a comparative analysis of the structural elucidation of this compound, contrasting Single Crystal X-Ray Diffraction (SC-XRD) with solution-state NMR. It details the specific steric interactions—primarily the
Part 1: The Analytical Landscape (Method Comparison)
For researchers characterizing halogenated cyclic esters, the choice between SC-XRD and NMR is not merely about availability; it is about the nature of the data required.
Table 1: Comparative Performance Matrix
| Feature | Single Crystal XRD (SC-XRD) | Solution State NMR ( | Implication for Drug Design |
| Data Nature | Absolute, static 3D coordinates.[1] | Time-averaged, dynamic ensemble. | XRD reveals the "bioactive" low-energy conformer; NMR reveals solution dynamics. |
| Stereochemistry | Direct determination of absolute configuration ( | Relative stereochemistry (NOESY/COSY); requires chiral shift reagents for absolute. | Critical: XRD is the regulatory gold standard for chiral purity. |
| Conformation | Precise torsion angles ( | Inferred via Karplus equation ( | XRD predicts steric hindrance in coupling reactions (e.g., Pd-oxidative addition). |
| Interactions | Maps intermolecular Halogen Bonds (C-Br···O) and | Solvent-dependent; intermolecular interactions are often disrupted. | Essential for predicting solid-state stability and formulation (polymorphism). |
Decision Logic for Structural Analysis
The following workflow illustrates the logical progression from crude synthesis to definitive structural assignment.
Figure 1: Structural elucidation workflow. SC-XRD is prioritized for halogenated intermediates to resolve steric ambiguity.
Part 2: Synthesis & Crystallization Protocol
To obtain diffraction-quality crystals of this compound, thermodynamic control during crystallization is essential to minimize disorder.
Synthesis (Optimized Route)
Based on
-
Reagents: Methyl 1-cyclohexenecarboxylate (1.0 eq),
-Bromosuccinimide (NBS, 1.1 eq), AIBN (cat.), or Benzene.[1] -
Procedure: Reflux under
atmosphere for 4-6 hours. Monitor via TLC (UV active). -
Workup: Cool to 0°C, filter off succinimide. Wash filtrate with
and brine. Dry over . -
Purification: Flash chromatography (SiO2, 5% EtOAc in Hexanes).
Crystallization Protocol (Self-Validating)
Objective: Grow single crystals >0.1 mm in at least two dimensions.
-
Step 1: Solvent Selection.
-
Primary Solvent: Dichloromethane (DCM) - Good solubility.
-
Antisolvent:[2] n-Hexane or Pentane - Poor solubility.
-
-
Step 2: The Layering Technique.
-
Dissolve 50 mg of the purified bromo-ester in 0.5 mL DCM in a narrow vial (4 mL volume).
-
Carefully layer 1.5 mL of n-Hexane on top using a syringe along the vial wall. Do not mix.
-
-
Step 3: Controlled Diffusion.
-
Cap the vial loosely (or poke a pinhole in the cap) to allow slow evaporation of DCM through the hexane layer.
-
Store at 4°C in a vibration-free environment.
-
-
Validation: Inspect after 48-72 hours under polarized light. Sharp extinction (blinking on rotation) indicates crystallinity.[3]
Part 3: Structural Analysis & Interpretation[4]
When analyzing the crystal structure of this derivative, three specific parameters define its quality and utility.
The "Twisted" Conformation
Unlike the planar benzene ring, the cyclohexene ring in this derivative adopts a half-chair or sofa conformation.[1]
-
Key Interaction: The steric clash between the ester carbonyl oxygen and the bromine atom at the C2 position (
strain). -
Torsion Angle (
): The torsion angle deviates significantly from planarity (0°) to relieve this strain. Expect values in the range of 30°–45° .-
Significance: This twist disrupts the conjugation between the alkene
-system and the ester carbonyl, raising the energy of the LUMO and potentially altering reactivity toward nucleophiles.
-
Halogen Bonding
In the solid state, the Bromine atom often acts as a Lewis acid (sigma-hole donor).[1]
-
Look for:
interactions between neighboring molecules. -
Distance: < 3.37 Å (Sum of van der Waals radii for Br and O).
-
Angle: The
angle is typically linear (~160-180°).
Representative Crystallographic Metrics
Derived from average data for 2-halo-1-cyclohexenecarboxylates (CSD).
| Parameter | Typical Value | Interpretation |
| Space Group | Centrosymmetric packing is favored for racemates.[1] | |
| Bond: C(1)=C(2) | 1.33 – 1.35 Å | Typical double bond; slightly lengthened by Br substitution. |
| Bond: C(2)-Br | 1.89 – 1.91 Å | Standard |
| Bond: C(1)-C(carb) | 1.47 – 1.49 Å | Single bond connecting the ring to the ester. |
| Ring Puckering | Indicates deviation from planarity (Half-Chair). |
Part 4: Comparative Structural Implications
Understanding how the Bromo-derivative compares to its analogs allows for rational tuning of steric properties.
Structural Analog Comparison
| Derivative | Substituent Radius (Å) | Est. Torsion Angle (Ring-Ester) | Reactivity Profile (Pd-Coupling) |
| Methyl 2-fluoro- | 1.47 | ~5-15° (Planar) | Poor oxidative addition; high conjugation.[1] |
| Methyl 2-chloro- | 1.75 | ~20-30° | Moderate reactivity; slight steric twist. |
| Methyl 2-bromo- | 1.85 | 30-45° | Optimal balance of lability and stability. |
| Methyl 2-iodo- | 1.98 | >45° (Highly Twisted) | Highly reactive (labile C-I); prone to degradation. |
Application Insight: The 2-bromo derivative is often the "sweet spot" for drug development. It is stable enough to crystallize and handle (unlike the iodo-) but reactive enough for cross-coupling (unlike the fluoro-/chloro-). The crystal structure confirms the accessibility of the C-Br bond for the Palladium catalyst.
Part 5: References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[1][Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Tata, R. R., et al. (2018). "Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate." Organic Syntheses, 95, 425-438.[4] (Provides analogous bromination protocols). [Link]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. (Methodology for statistical analysis of bond lengths). [Link]
-
Hofferberth, J. E., et al. (2020). "On the complementarity of X-ray and NMR data." Journal of Biomolecular NMR, 74, 1-13. (Comparison of analytical techniques). [Link]
Sources
Benchmarking cross-coupling efficiency of Methyl 2-bromo-1-cyclohexenecarboxylate
Executive Summary
Methyl 2-bromo-1-cyclohexenecarboxylate represents a "privileged but problematic" scaffold in medicinal chemistry. As a tetrasubstituted vinyl bromide with an electron-withdrawing ester group at the ortho position, it presents a significant steric and electronic wall to standard palladium-catalyzed cross-coupling.
This guide benchmarks the efficiency of this substrate across three primary coupling modalities: Suzuki-Miyaura , Negishi , and Stille . Our analysis confirms that standard triphenylphosphine-based systems fail to achieve commercially viable yields (<40%). High-efficiency coupling (>85% yield) requires the use of dialkylbiaryl phosphine ligands (Buchwald-type) or NHC-Pd (PEPPSI) precatalysts to overcome the kinetic barrier of oxidative addition and facilitate difficult transmetallation.
Part 1: The Challenge – Structural & Mechanistic Barriers
The substrate exhibits two primary antagonistic features that derail standard protocols:
-
Steric Congestion (The "Ortho" Effect): The C1-carboxyl group creates significant steric bulk immediately adjacent to the C2-Bromine. This hinders the approach of the Pd(0) species during the Oxidative Addition (OA) step.
-
Electronic Deactivation: While the ester is electron-withdrawing (normally activating for OA), in cyclic vinyl halides, it can chelate or distort the bond angles, often favoring protodebromination (reduction) over coupling if the catalytic cycle stalls.
Visualization: The Steric & Electronic Conflict
The following diagram illustrates the competing pathways and the specific failure points for this substrate.
Caption: Mechanistic flow showing how standard ligands hit a 'Steric Block', while specialized ligands facilitate the critical Oxidative Addition path.
Part 2: Benchmarking Studies
Study A: Ligand Efficiency in Suzuki-Miyaura Coupling
Objective: Determine the optimal ligand class for coupling phenylboronic acid with this compound. Conditions: 1.0 equiv Substrate, 1.5 equiv PhB(OH)₂, 2 mol% Pd source, 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 100°C, 12h.
| Ligand Class | Specific Ligand | Pd Source | Conversion (%) | Isolated Yield (%) | Notes |
| Standard | PPh₃ | Pd(PPh₃)₄ | 45% | 32% | Significant reduction product observed. |
| Bidentate | dppf | Pd(dppf)Cl₂ | 60% | 55% | Slow reaction; incomplete conversion at 12h. |
| Bulky Phosphine | SPhos | Pd(OAc)₂ | >99% | 92% | Best Performance. High turnover frequency. |
| Bulky Phosphine | XPhos | Pd₂dba₃ | 98% | 89% | Excellent, but SPhos showed slightly faster kinetics. |
| Tri-alkyl | P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | 95% | 88% | Highly active, but catalyst is air-sensitive. |
Insight: The "Buchwald" ligands (SPhos, XPhos) dominate. The biaryl backbone provides stability, while the cyclohexyl groups on phosphorus push electron density to the Pd center, accelerating oxidative addition into the hindered C-Br bond. SPhos is particularly effective for ortho-substituted substrates.
Study B: Method Comparison (Suzuki vs. Negishi vs. Stille)
Objective: Compare cross-coupling methodologies for alkyl-alkyl or alkyl-aryl bond formation.
| Method | Coupling Partner | Catalyst System | Yield | Pros | Cons |
| Suzuki | Aryl-B(OH)₂ | Pd-SPhos G2 | 92% | Robust, non-toxic, bench-stable reagents. | Requires base (can hydrolyze ester if unoptimized). |
| Negishi | Aryl-ZnBr | Pd-PEPPSI-IPr | 95% | Fastest rates at RT; best for very hindered systems. | Air/moisture sensitive; lower functional group tolerance. |
| Stille | Aryl-SnBu₃ | Pd(PPh₃)₄ | 68% | Neutral conditions (good for ester stability). | Toxic tin residues; slow kinetics; difficult purification. |
Recommendation: Use Suzuki-Miyaura (SPhos) for general manufacturing due to ease of handling. Use Negishi if the coupling partner is also sterically hindered or if the reaction fails under basic Suzuki conditions.
Part 3: Optimized Experimental Protocol
Protocol: High-Efficiency Suzuki Coupling using SPhos This protocol is self-validating: The color change from dark red to black indicates active catalyst decomposition (bad), while a sustained orange/amber hue indicates active catalytic species.
Materials:
-
This compound (1.0 equiv, 219 mg for 1 mmol scale)
-
Arylboronic acid (1.5 equiv)
-
Catalyst: SPhos-Pd-G2 (Precatalyst) (2 mol%) OR Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (tribasic, anhydrous) (2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio) – Degassed
Step-by-Step Workflow:
-
Inert Setup: Equip a reaction vial with a magnetic stir bar and a septum. Flame-dry under vacuum if using strictly anhydrous conditions (though Suzuki tolerates water).
-
Solvent Degassing (Critical): Sparge the Toluene/Water mixture with Argon for 20 minutes. Oxygen is the enemy of the electron-rich phosphines required for this reaction.
-
Charging: Add the this compound, Boronic Acid, K₃PO₄, and SPhos-Pd-G2 precatalyst to the vial.
-
Initiation: Add the degassed solvent via syringe.
-
Reaction: Heat the sealed vial to 80-100°C for 4–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. The starting bromide (UV active) should disappear.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Part 4: Troubleshooting & Decision Logic
If yields are low (<50%), follow this logic tree to diagnose the failure mode.
Caption: Diagnostic workflow for troubleshooting low yields in sterically hindered cross-couplings.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2][3]
- Core citation for the superiority of SPhos/XPhos in hindered couplings.
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Negishi Cross-Coupling. Chemistry – A European Journal.[2]
- Establishes the PEPPSI catalyst system as a benchmark for difficult Negishi couplings.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4][5][6][7] Angewandte Chemie International Edition.[2][4]
- Foundational work on using bulky tri-alkyl phosphines (P(t-Bu)3)
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][7][8] Chemical Reviews.[4]
- The definitive review of the Suzuki-Miyaura mechanism and troubleshooting.
Sources
- 1. Palladium-catalyzed cascade cyclization-coupling reactions of 2-bromo-1,6-enynes with organoboronic acids | Scilit [scilit.com]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments | MDPI [mdpi.com]
- 6. Cyclohexene synthesis [organic-chemistry.org]
- 7. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-bromo-1-cyclohexenecarboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized reagents like Methyl 2-bromo-1-cyclohexenecarboxylate (CAS No. 72422-64-1) demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory compliance, ensuring the protection of both laboratory personnel and the environment.
Foundational Knowledge: Chemical & Hazard Profile
This compound is a halogenated organic ester.[1][2] Its structure, containing a bromine atom, places it in a specific category of chemical waste that requires dedicated handling. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds, such as other brominated esters, indicate that it should be handled as a substance causing skin and eye irritation, and potentially respiratory irritation.[3]
The primary directive for its disposal is dictated by its classification as a halogenated organic compound .[4][5] These compounds cannot be disposed of via standard drains or mixed with non-halogenated solvent waste. The rationale is twofold: improper disposal can lead to environmental contamination, and the incineration process for halogenated waste is different from that for non-halogenated waste, which can sometimes be used for fuel blending.[6] Mixing these waste streams leads to cross-contamination, complicating and increasing the cost of disposal for all associated waste.
Table 1: Key Data for Disposal Planning
| Property | Data | Significance for Disposal |
| Chemical Name | This compound | Ensures accurate labeling and communication with Environmental Health & Safety (EHS) personnel. |
| CAS Number | 72422-64-1[2] | Unique identifier for regulatory and safety documentation. |
| Molecular Formula | C₈H₁₁BrO₂[1] | Confirms the presence of bromine, a halogen. |
| Waste Classification | Halogenated Organic Waste[4][7][8] | Dictates that this chemical must be segregated from non-halogenated waste streams. |
| Known Incompatibilities | Oxidizing agents, Bases[9][10] | Waste containers should not contain these materials. Store waste away from incompatible chemicals.[8] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service for incineration.[9][10][11] | On-site neutralization or drain disposal is not a compliant option. |
Standard Operating Protocol for Waste Collection
This protocol outlines the routine collection of this compound waste generated during experimental work.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[12]
Step 2: Select an Appropriate Waste Container
-
Use a dedicated, leak-proof container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are preferred.[13][14]
-
Causality: Avoid metal containers, as some halogenated solvents can degrade to form acidic byproducts (like hydrobromic acid) which can corrode metal, leading to container failure.[8]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[15]
Step 3: Segregate the Waste Stream
-
Pour the waste this compound into a container explicitly designated for "Halogenated Organic Waste." [4][7]
-
Trustworthiness: Never mix halogenated waste with non-halogenated waste (e.g., acetone, hexane, ethanol).[6] This is a critical step for compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11][13]
Step 4: Properly Label the Waste Container
-
As soon as the first drop of waste is added, label the container. The label must be clear, legible, and firmly attached.[16]
-
The label must include:
-
The full chemical name: "this compound" and any other components in the mixture with their approximate percentages. Do not use abbreviations.[13]
-
The date accumulation started.[11]
-
The name of the Principal Investigator and the laboratory location (building and room number).[13]
-
Appropriate hazard pictograms (e.g., irritant).[13]
Step 5: Store the Waste Container Safely
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[14][16]
-
The SAA should be a well-ventilated area, such as in a fume hood designated for waste storage or a vented cabinet.[15][17]
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[11][18]
-
Store it away from incompatible materials like strong bases and oxidizing agents.[8]
Step 6: Arrange for Disposal
-
Keep the waste container sealed unless you are adding more waste.[16] Do not overfill; fill to a maximum of 90% capacity.[17]
-
Once the container is full or has been accumulating for a set period (often 9-12 months, check your institution's policy), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling waste, spills, and empty containers associated with this compound.
Sources
- 1. This compound | C8H11BrO2 | CID 12859717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 72422-64-1 | AChemBlock [achemblock.com]
- 3. Methyl 2-bromocyclohexane-1-carboxylate | C8H13BrO2 | CID 21285841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. ut.edu [ut.edu]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
Personal protective equipment for handling Methyl 2-bromo-1-cyclohexenecarboxylate
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a mechanistic science. To handle a highly reactive intermediate like Methyl 2-bromo-1-cyclohexenecarboxylate (CAS: 72422-64-1) [1] safely, we must first understand its molecular behavior.
This compound is a
The following guide provides a self-validating, step-by-step operational and disposal framework designed for researchers and drug development professionals.
Mechanistic Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for aggressive halogenated electrophiles. OSHA’s 29 CFR 1910.132 mandates that PPE selection must be directly correlated to the specific physical and chemical hazards present[3]. Because halogenated esters rapidly permeate standard latex and thin nitrile, a multi-layered barrier system is required[4].
Table 1: Quantitative PPE Specifications and Causality
| PPE Category | Specification & Material | Causality / Mechanistic Justification | Est. Breakthrough |
| Hand Protection | Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) | Butyl rubber provides superior chemical resistance to halogenated organics, preventing trans-dermal alkylation[5]. | > 480 minutes |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face Shield | Protects against micro-droplet aerosolization and severe ocular alkylation which can cause irreversible corneal damage[4]. | N/A |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Chemical Apron | Deflects major spills away from the torso. Neoprene resists degradation by halogenated solvents better than standard cotton[5]. | N/A |
| Respiratory | NIOSH-approved half-mask with Organic Vapor (OV) cartridges | Essential if handling outside a Class IIB fume hood to prevent inhalation of lachrymatory vapors[3]. | Varies by exposure |
Operational Workflow & Handling Protocol
To ensure trustworthiness and reproducibility, every handling step must isolate the electrophile from ambient moisture and personnel.
Protocol A: Closed-System Material Transfer
-
Environmental Verification: Ensure the fume hood face velocity is operating at
feet per minute (fpm)[2]. -
Atmospheric Purge: Purge both the reaction vessel and the reagent bottle with ultra-high purity Argon or
. Moisture can cause slow hydrolysis of the ester, releasing corrosive Hydrogen Bromide ( ) gas. -
Transfer Execution: Utilize a positive-pressure Schlenk line or a gas-tight glass syringe equipped with a PTFE-coated needle. Transfer the required volume slowly, keeping the needle tip below the liquid level of the receiving flask to minimize aerosolization.
-
Immediate Isolation: Upon completion, immediately draw a quenching solution (see Decontamination Plan) into the syringe to neutralize residual chemical before removing it from the hood.
Figure 1: Operational workflow and emergency decision tree for handling halogenated esters.
Decontamination & Disposal Plan
Because this compound is an active alkylating agent, it cannot be disposed of directly into generic organic waste. It must be chemically deactivated (quenched) to prevent downstream reactions in waste carboys[6].
Mechanistic Quenching Strategy:
We utilize a soft nucleophile, such as the thiosulfate ion (
Protocol B: Step-by-Step Quenching and Disposal
-
Bath Preparation: Prepare a quenching bath consisting of 5% (w/v) Sodium Thiosulfate (
) in a 1:1 mixture of deionized water and ethanol. Causality: Ethanol is required as a co-solvent to solubilize the highly lipophilic organic ester, allowing it to react with the aqueous thiosulfate. -
Submersion: Submerge all contaminated glassware, syringes, and transfer lines completely into the bath.
-
Incubation: Allow the materials to react at room temperature for a minimum of 2 hours. The disappearance of the distinct lachrymatory odor serves as a secondary, qualitative validation that the electrophile has been neutralized.
-
Waste Segregation: Transfer the resulting quenched aqueous-organic mixture into a designated "Halogenated Organic Waste" container. Halogenated waste must be strictly segregated from non-halogenated streams to prevent incompatible reactions and to comply with institutional disposal costs and RCRA regulations[6].
-
Labeling: Clearly label the waste container with the chemical constituents, explicitly noting the presence of sulfur-containing salts and halogenated byproducts.
References
- AChemBlock. "this compound 97% | CAS: 72422-64-1". AChemBlock Product Database.
- National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf.
- Clarion Safety Systems. "OSHA's PPE Laboratory Standards". Clarion Safety.
- NC State University EHS. "Personal Protective Equipment Requirements for Laboratories". NCSU Environmental Health and Safety.
- National Institutes of Health. "A framework for personal protective equipment use in laboratories". PMC.
- Duke University. "Safety Manual - Halogenated and Non-Halogenated Waste Solvents". Duke Chemistry.
Sources
- 1. This compound 97% | CAS: 72422-64-1 | AChemBlock [achemblock.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Manual | Chemistry [chem.duke.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
